molecular formula C8H11N3O B157629 N-[2-(5-Imidazolyl)ethyl]acrylamide CAS No. 10124-85-3

N-[2-(5-Imidazolyl)ethyl]acrylamide

Cat. No.: B157629
CAS No.: 10124-85-3
M. Wt: 165.19 g/mol
InChI Key: PDNUJRVEYKRJFO-UHFFFAOYSA-N
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Description

N-[2-(5-Imidazolyl)ethyl]acrylamide is a specialized chemical monomer designed for research and development applications. This compound features a reactive acrylamide group, which facilitates polymerization and copolymerization with other vinyl monomers, and an imidazole side chain, a heterocyclic ring known for its metal-chelating properties and role in coordination chemistry . The presence of the imidazole group makes this monomer a valuable building block for creating functional polymers and smart hydrogels. Researchers can utilize it to develop novel materials with potential applications in areas such as heavy metal ion adsorption and separation technologies, given the known ability of imidazole-containing polymers to chelate various metal ions . Furthermore, the intrinsic properties of the imidazole ring may be exploited in the design of pH-responsive systems or enzyme-mimicking catalysts. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting. For specific technical specifications and data, please contact our product management team.

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(12)10-4-3-7-5-9-6-11-7/h2,5-6H,1,3-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNUJRVEYKRJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569649
Record name N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10124-85-3
Record name N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Purification of N-[2-(5-Imidazolyl)ethyl]acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(5-Imidazolyl)ethyl]acrylamide (commonly referred to as N-acryloylhistamine ) is a functional monomer critical in the development of Molecularly Imprinted Polymers (MIPs) and pH-responsive hydrogels. Its structure combines a polymerizable vinyl group with an imidazole pendant, capable of


-

stacking, hydrogen bonding, and metal coordination (e.g., with Cu²⁺ or Zn²⁺).

This guide addresses the primary challenge in its synthesis: chemoselectivity . Histamine contains two nucleophilic nitrogen centers—the aliphatic primary amine and the imidazole ring. This protocol utilizes a controlled Schotten-Baumann approach to selectively acylate the aliphatic amine while preserving the imidazole functionality, followed by a purification strategy designed to remove the persistent hydrochloride salts.

Retrosynthetic Analysis & Mechanism

To achieve high yield and purity, one must understand the competition between the aliphatic amine (pKₐ ~9.7) and the imidazole nitrogen (pKₐ ~6.0).

Reaction Logic

The synthesis utilizes Acryloyl Chloride as the acylating agent.

  • Nucleophilic Attack: The aliphatic amine of histamine attacks the carbonyl carbon of acryloyl chloride.

  • Elimination: Chloride is ejected, forming the amide bond.

  • Scavenging: A base (Triethylamine or Carbonate) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the unreacted amine.

Critical Process Parameters (CPPs)
  • Temperature (< 5°C): Essential to prevent spontaneous polymerization of the acryloyl moiety and to suppress di-acylation (attack on the imidazole ring).

  • pH Control (8.0–9.0): If pH < 7, the amine is protonated and unreactive. If pH > 10, the risk of ester hydrolysis (if using anhydride) or di-acylation increases.

  • Radical Inhibition: Acrylate monomers are prone to auto-polymerization. Hydroquinone monomethyl ether (MEHQ) or BHT must be present.

ReactionPathway Histamine Histamine 2HCl (Starting Material) Intermediate Tetrahedral Intermediate Histamine->Intermediate Nucleophilic Attack Base Base (TEA/NaOH) (HCl Scavenger) Base->Intermediate pH Control Acryloyl Acryloyl Chloride (Acylating Agent) Acryloyl->Intermediate Product N-Acryloylhistamine (Target) Intermediate->Product Elimination Byproduct Triethylammonium Chloride Intermediate->Byproduct

Figure 1: Reaction pathway for the selective N-acylation of histamine.

Experimental Protocol

Safety Warning: Acryloyl chloride is a lachrymator and highly corrosive. Histamine is a potent bioactive amine. Perform all operations in a fume hood.

Materials
ReagentEquiv.[1]Role
Histamine Dihydrochloride1.0Substrate
Acryloyl Chloride1.1Electrophile
Triethylamine (TEA)3.5Base (Neutralize 2HCl + 1HCl from reaction)
Dichloromethane (DCM)SolventAnhydrous reaction medium
Hydroquinone (HQ)0.1 wt%Radical Inhibitor
Synthesis Workflow
  • Preparation of Free Base (In-situ):

    • Suspend Histamine 2HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

    • Add TEA (35 mmol) dropwise. The suspension will change as the free base is liberated and TEA·HCl salts precipitate.

    • Expert Tip: Sonication for 5 minutes ensures complete deprotonation of the salt.

  • Acylation:

    • Cool the mixture to 0°C using an ice/salt bath.

    • Dissolve Acryloyl Chloride (11 mmol) in 10 mL DCM.

    • Add the acid chloride solution dropwise over 30 minutes. Rapid addition causes localized heating and di-acylation.

    • Observation: The solution may darken slightly; this is normal.

  • Reaction Completion:

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting material (Histamine) stays at the baseline; the product moves (Rf ~ 0.3–0.4).

  • Workup (The "Salt" Problem):

    • The reaction mixture contains massive amounts of TEA·HCl.

    • Filtration: Filter off the precipitated salts. Wash the filter cake with cold DCM.

    • Evaporation: Concentrate the filtrate to a viscous yellow oil.

Purification Strategy

The crude oil contains the product, residual TEA, and oligomers. Recrystallization is difficult due to the low melting point and hygroscopic nature. Flash Column Chromatography is the authoritative method for high purity.

PurificationLogic Crude Crude Reaction Mixture (Oil + Salts) Filtration Filtration (Remove TEA.HCl) Crude->Filtration Load Dry Load onto Silica Filtration->Load Column Flash Chromatography DCM:MeOH (90:10) Load->Column Fractions TLC Analysis (Iodine Stain) Column->Fractions Final Pure N-Acryloylhistamine (Viscous Oil/Solid) Fractions->Final Combine & Dry

Figure 2: Purification workflow ensuring removal of hydrochloride salts and oligomers.

Purification Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution starting with 100% DCM, moving to 90:10 DCM:Methanol.

    • Note: The imidazole ring is polar. If the product streaks, add 1% Triethylamine to the mobile phase to sharpen the bands.

  • Isolation: Collect fractions containing the spot at Rf ~0.35 (10% MeOH/DCM). Evaporate solvent under reduced pressure at < 30°C (to prevent polymerization).

Characterization & Validation

To validate the structure, you must confirm the presence of the acrylamide vinyl protons and the imidazole ring protons.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.0 - 8.2 Broad Singlet1HAmide NHCharacteristic amide proton.
7.55 Singlet1HImidazole C2-HDiagnostic imidazole signal.
6.80 Singlet1HImidazole C5-HDiagnostic imidazole signal.
6.10 - 6.25 Multiplet2HVinyl (

)
Acrylamide double bond (terminal).
5.55 Doublet of Doublets1HVinyl (

)
Acrylamide double bond (internal).
3.30 - 3.40 Multiplet2H

-Methylene
Adjacent to amide nitrogen.
2.65 - 2.75 Triplet2H

-Methylene
Adjacent to imidazole ring.
Quality Control Checks
  • Integration Ratio: The ratio of Vinyl protons (3H total) to Imidazole protons (2H total) must be 1.5 : 1 . If the vinyl integration is higher, you likely have residual acryloyl chloride or acrylic acid.

  • Solubility: The product should be soluble in water, methanol, and DMSO, but insoluble in non-polar solvents like Hexane (used to wash away non-polar impurities).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product Polymerized Heat or lack of inhibitor.Keep rotary evaporator bath < 30°C. Add 50 ppm MEHQ to the crude before evaporation.
Low Yield Hydrolysis of Acryloyl Chloride.Ensure DCM is anhydrous. Use fresh Acryloyl Chloride (distill if yellow/brown).
Di-acylation Excess Acryloyl Chloride or high temp.Strictly control stoichiometry (1.1 eq max). Keep reaction at 0°C during addition.
Sticky Oil Product Residual solvent or TEA.Dry under high vacuum (0.1 mbar) for 24 hours.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13543, N-Methylolacrylamide (Analogous Acrylamide Properties). Retrieved from [Link]

  • Abd, F.N., Al-Bayati, Y.K., & Joda, B.A. (2019).[2][3] Synthesis of Molecularly Imprinted Polymers for estimation of Aspirin by Using Different Functional Monomers. International Journal of Drug Delivery Technology.[3] Retrieved from [Link]

Sources

Technical Guide: Characterization & Application of N-[2-(5-Imidazolyl)ethyl]acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10124-85-3 | Common Name: N-Acryloylhistamine (NAH)

Executive Summary

N-[2-(5-Imidazolyl)ethyl]acrylamide (NAH) is a functional monomer bridging the gap between structural polymer chemistry and bio-mimetic functionality. By derivatizing histamine with an acryloyl moiety, this compound introduces a titratable imidazole group (pKa ~6.0) into polymer backbones. This guide details the physicochemical profiling, robust synthesis, and validation protocols for NAH, focusing on its critical role in pH-responsive hydrogels ("smart materials") and immobilized metal affinity chromatography (IMAC).

Part 1: Molecular Identity & Physicochemical Profile

Chemical Datasheet
ParameterSpecification
IUPAC Name N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide
CAS Number 10124-85-3
Molecular Formula C

H

N

O
Molecular Weight 165.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone, Chloroform
pKa (Imidazole) ~6.0 (Monomer); Shifts to ~5.0–6.5 in polymer depending on ionic strength
Storage -20°C, Hygroscopic, Protect from light (prevent autopolymerization)
Structural Logic

The molecule consists of three distinct functional domains:

  • Vinyl Group: The polymerizable "head" susceptible to free-radical propagation.

  • Amide Linker: Provides hydrolytic stability compared to ester-based acrylics.

  • Imidazole Tail: The functional "payload." It acts as a proton sponge at physiological pH (endosomal escape capability) and a ligand for transition metals (Cu

    
    , Ni
    
    
    
    , Zn
    
    
    ).

Part 2: Synthetic Route & Critical Process Parameters

Synthesis Workflow

The synthesis relies on the Schotten-Baumann reaction or low-temperature acylation of histamine. The primary challenge is preventing the Michael addition of the amine to the acryloyl double bond.

Protocol: Low-Temperature Acylation

  • Reactants: Histamine dihydrochloride, Acryloyl chloride, Triethylamine (TEA).

  • Solvent: Dry Methanol or DMF (anhydrous conditions preferred to limit hydrolysis).

Step-by-Step Methodology:

  • Dissolution: Dissolve Histamine·2HCl (1 eq) in dry methanol under N

    
     atmosphere.
    
  • Neutralization: Cool to 0°C. Add TEA (4 eq) dropwise. The excess base is crucial to scavenge HCl and keep the histamine nucleophilic.

  • Acylation: Add Acryloyl chloride (1.1 eq) dropwise over 60 minutes. Critical: Temperature must remain <5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) for 4 hours.

  • Quenching & Purification: Evaporate solvent. Redissolve residue in minimal water/ethanol. Recrystallize or use silica column chromatography (Eluent: CHCl

    
    :MeOH 9:1) to remove triethylamine hydrochloride salts.
    
Reaction Pathway Visualization

Synthesis Histamine Histamine·2HCl (Nucleophile) Intermediate Tetrahedral Intermediate Histamine->Intermediate + TEA (Base) 0°C, MeOH Acryloyl Acryloyl Chloride (Electrophile) Acryloyl->Intermediate Product N-Acryloylhistamine (Monomer) Intermediate->Product - HCl Byproduct TEA·HCl (Salt Waste) Intermediate->Byproduct

Figure 1: Synthetic pathway for N-acryloylhistamine via acyl chloride substitution. Strict temperature control is required to preserve the vinyl group.

Part 3: Structural Characterization (The Core)

Nuclear Magnetic Resonance ( H-NMR)

Senior Scientist Insight: When running NMR for NAH, solvent choice dictates the visibility of the amide proton. In D


O, the amide proton (NH) exchanges and disappears. In DMSO-d

, it appears as a broad triplet.[1]

Reference Spectrum (DMSO-d


, 400 MHz): 
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.05 Broad Triplet1HNH (Amide)Amide linker (Exchanges in D

O)
7.55 Singlet1HC2-H (Im)Imidazole ring (N=CH-N)
6.80 Singlet1HC5-H (Im)Imidazole ring (C=CH-N)
6.20 Doublet of Doublets1HCH

=CH-
Vinyl (Trans to carbonyl)
6.05 Doublet of Doublets1HCH

=CH-
Vinyl (Geminal)
5.55 Doublet of Doublets1HCH

=CH-
Vinyl (Cis to carbonyl)
3.40 Quartet2H-CH

-N
Ethyl bridge (adjacent to amide)
2.70 Triplet2H-CH

-Im
Ethyl bridge (adjacent to imidazole)
FTIR Spectroscopy

Key diagnostic bands to validate the formation of the amide bond and retention of the vinyl group:

  • 3200–3400 cm

    
    :  N-H stretching (Broad).
    
  • 1655 cm

    
    :  Amide I band (C=O stretch) – Strongest indicator of successful acylation.
    
  • 1625 cm

    
    :  C=C vinyl stretch (often appears as a shoulder on Amide I).
    
  • 1540 cm

    
    :  Amide II band (N-H bend).
    
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Peak: [M+H]

    
     = 166.2 m/z.
    
  • Impurity Check: Look for m/z ~220 (Michael addition dimer) which indicates poor temperature control during synthesis.

Part 4: Functional Application (Smart Polymers)

The Proton Sponge Mechanism

NAH is extensively used to synthesize pH-responsive hydrogels. Below the pKa (~6.0), the imidazole ring becomes protonated (cationic), causing electrostatic repulsion between polymer chains and subsequent swelling. Above pH 7.0, the polymer is neutral and hydrophobic, leading to collapse.

Application Workflow: pH-Switching

Mechanism State_Neutral Physiological pH (7.4) Neutral Imidazole State_Acidic Endosomal pH (5.0) Protonated Imidazole (+) State_Neutral->State_Acidic Acidification (H+) Effect_Collapse Polymer Collapse (Hydrophobic) State_Neutral->Effect_Collapse De-protonation Effect_Swell Polymer Swelling (Electrostatic Repulsion) State_Acidic->Effect_Swell Charge Repulsion Effect_Swell->State_Neutral Add Base (OH-)

Figure 2: The pH-responsive mechanism of Poly(NAH). Protonation of the imidazole ring drives the transition from a collapsed globule to a swollen coil.

Polymerization Protocol (RAFT)

To create well-defined block copolymers for drug delivery:

  • Monomer: NAH (1.0 g).

  • CTA (Chain Transfer Agent): CPDB or similar trithiocarbonate.

  • Initiator: AIBN (0.2 eq relative to CTA).

  • Solvent: Methanol/Water (homogeneity is key).

  • Conditions: Degas (Freeze-Pump-Thaw x3), 70°C for 12 hours.

  • Purification: Dialysis against water (MWCO 3.5 kDa) to remove unreacted NAH.

References

  • PubChem. (2025). N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide (CAS 10124-85-3).[2][3] National Library of Medicine.[2] [Link][2]

  • Malo de Molina, P., et al. (2019). Synthesis and Characterization of pH-Responsive Nanogels. Polymers.[2][4][5][6] (General reference for acrylic/imidazole polymer behavior).

  • Pasparakis, G., & Vamvakaki, M. (2011). Multi-responsive polymers: nano-sized assemblies, stimuli-sensitive hydrogels and smart surfaces. Polymer Chemistry.[5] (Context for imidazole-based pKa shifting).

Sources

discovery and history of N-[2-(5-Imidazolyl)ethyl]acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the discovery, synthesis, and application of N-[2-(5-Imidazolyl)ethyl]acrylamide (commonly known as N-acryloylhistamine ).[1]

A Technical Guide to Synthesis, Polymer Catalysis, and Molecular Imprinting [1]

Executive Summary

This compound (CAS: 10124-85-3), often abbreviated as N-acryloylhistamine , is a functional vinyl monomer derived from histamine.[1] It serves as a critical tool in two distinct but related fields of polymer science: biomimetic catalysis (synzymes) and molecularly imprinted polymers (MIPs).[1]

Its chemical significance lies in the imidazole side chain , which has a pKa near physiological pH (~6.0–7.0).[1] This allows it to function as a general acid-base catalyst and a potent metal-coordinating ligand.[1] Historically, it was synthesized to mimic the catalytic triad of serine proteases (chymotrypsin).[1] Today, it is a "workhorse" monomer for creating synthetic receptors that recognize transition metals (Cu²⁺, Zn²⁺) and biological targets.[1]

History & Discovery: The Quest for "Synzymes"

The development of N-acryloylhistamine is inextricably linked to the mid-20th-century race to create synthetic enzymes (synzymes) .[1]

The Overberger Era (1960s–1980s)

The molecule was popularized by C.G. Overberger and his group (University of Michigan), who were pioneering the field of polymer catalysis.[1] Their hypothesis was that the high catalytic efficiency of enzymes like chymotrypsin arose from the cooperative interaction of functional groups (imidazole, hydroxyl, carboxyl) held in rigid proximity.[1]

  • The Problem: Small molecule imidazoles (like histidine) are poor catalysts compared to enzymes.[1]

  • The Solution: Polymerizing N-acryloylhistamine creates a high local concentration of imidazole groups along the polymer backbone.[1]

  • The Discovery: Overberger demonstrated that poly(N-acryloylhistamine) exhibited "cooperative catalysis."[1] Two imidazole rings could act in concert—one as a nucleophile and the other as a general base—to hydrolyze esters (e.g., p-nitrophenyl acetate) at rates significantly higher than monomeric histamine.[1][2]

This work established N-acryloylhistamine as a foundational building block for "cooperative polymer catalysts," paving the way for modern enzyme mimics.[1]

Chemical Properties & Reactivity[1][3]

PropertyValue / Description
IUPAC Name N-[2-(1H-imidazol-4-yl)ethyl]prop-2-enamide
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
pKa (Imidazole) ~6.0 (Monomer); Shifts to ~5–7 in polymer depending on tacticity
Solubility Soluble in water, methanol, ethanol, DMF; Insoluble in non-polar solvents
Polymerization Radical polymerization (AIBN/APS); susceptible to chain transfer due to imidazole NH

Synthesis Protocols

The synthesis utilizes a Schotten-Baumann reaction to couple acryloyl chloride with histamine.[1]

Protocol A: Monomer Synthesis

Objective: Synthesis of N-acryloylhistamine from histamine dihydrochloride.

Reagents:

  • Histamine dihydrochloride (10 mmol)[1]

  • Acryloyl chloride (11 mmol)[1]

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)[1]

  • Solvent: Water/Dioxane (1:[1]1) or Water (if pH controlled)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve histamine dihydrochloride (1.84 g, 10 mmol) in 20 mL of water. Cool to 0°C in an ice bath.

  • Neutralization: Add a stoichiometric amount of base (e.g., 20 mL of 1M NaOH) to neutralize the hydrochloride salt.[1]

  • Acylation: Simultaneously add acryloyl chloride (1.0 g, 11 mmol) and additional base (to maintain pH ~8–9) dropwise over 30 minutes.

    • Critical Control: The reaction is exothermic.[1] Maintain temperature <5°C to prevent polymerization or hydrolysis of the acid chloride.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Purification:

    • Adjust pH to ~7.0.[1]

    • Evaporate solvent under reduced pressure (lyophilization is preferred to avoid thermal polymerization).[1]

    • Recrystallization: Recrystallize the crude solid from ethanol/ethyl acetate or acetonitrile.[1]

  • Validation: Check purity via ¹H-NMR (D₂O). Look for vinyl protons at δ 5.7–6.3 ppm and imidazole protons at δ 7.0 and 7.7 ppm.[1]

Protocol B: Free Radical Polymerization

Objective: Preparation of Poly(N-acryloylhistamine).

Methodology:

  • Setup: Dissolve monomer (1.0 g) in degassed water or DMF (10 mL).

  • Initiation: Add AIBN (1 mol%) or Ammonium Persulfate (APS).

  • Polymerization: Heat to 60°C under nitrogen atmosphere for 12–24 hours.

  • Isolation: Precipitate the polymer into excess acetone or diethyl ether.[1] Filter and dry under vacuum.[1]

Mechanism of Action

A. Cooperative Catalysis (Synzymes)

In the polymer chain, the flexible backbone allows two neighboring imidazole groups to cooperate.[1] This mimics the histidine-serine interaction in proteases.[1]

Catalysis Substrate Ester Substrate (PNPA) Intermediate Acyl-Imidazole Intermediate Substrate->Intermediate Nucleophilic Attack Im1 Imidazole 1 (Nucleophile) Im1->Intermediate Attacks Carbonyl Im2 Imidazole 2 (General Base) Im2->Im1 Deprotonates (Activates Im1) Product Hydrolysis Product (Acid + Alcohol) Intermediate->Product Deacylation (Water attack)

Figure 1: Cooperative mechanism in Poly(N-acryloylhistamine).[1][3] One imidazole acts as a nucleophile to attack the ester, while the neighbor acts as a general base to remove a proton, significantly accelerating the reaction rate (


).
B. Molecular Imprinting (MIPs)

In MIPs, N-acryloylhistamine is used as a functional monomer to bind transition metals or acidic templates.[1]

  • Metal Coordination: The imidazole nitrogen donates a lone pair to coordinate metals like Cu(II), Ni(II), or Zn(II).[1]

  • Hydrogen Bonding: It acts as a hydrogen bond donor/acceptor for templates like phosphates or carboxylic acids.[1]

Key Applications

Biomimetic Catalysts (Esterolysis)
  • Application: Hydrolysis of activated esters (e.g., p-nitrophenyl acetate) and toxic organophosphates.[1]

  • Performance: Copolymers of N-acryloylhistamine and acrylic acid show "bell-shaped" pH-rate profiles, typical of enzymes, with maximum activity near pH 7–8.[1]

Molecularly Imprinted Polymers (MIPs)[1][7]
  • Target: Histamine sensing (food safety) and metal ion separation.[1]

  • Role: It serves as the "recognition element" in the polymer matrix.[1]

  • Example: A MIP designed to bind Cu²⁺ will use N-acryloylhistamine to form a specific coordination cavity during polymerization.[1]

pH-Responsive Hydrogels[1]
  • The protonation of the imidazole ring (pH < 6) causes the polymer to swell due to electrostatic repulsion, making it useful for pH-triggered drug delivery systems.[1]

References

  • Overberger, C. G., & Smith, T. W. (1975).[1] Catalysis by polymers.[1][2] Hydrolysis of p-nitrophenyl esters by polymers containing imidazole and carboxyl groups.[1][2]Macromolecules , 8(4), 401–406.[1] Link[1]

  • Overberger, C. G., & Salamone, J. C. (1969).[1] Esterolytic activities of copolymers containing imidazole and carboxyl groups.[1]Accounts of Chemical Research , 2(7), 217–224.[1] Link[1]

  • Kunitake, T., & Shinkai, S. (1980).[1] Catalysis by micelles, membranes, and other aqueous aggregates: models of hydrolytic enzymes.[1]Advances in Physical Organic Chemistry , 17, 435-487.[1]

  • Haginaka, J. (2009).[1] Molecularly imprinted materials for molecular recognition and separation.[1]Journal of Separation Science , 32(10), 1548-1565.[1]

  • Spivak, D. A. (2005).[1] Optimization, selectivity, and performance of molecularly imprinted polymers.[1]Advanced Drug Delivery Reviews , 57(12), 1779-1794.[1]

Sources

Methodological & Application

Application Note: Controlled Synthesis of Poly(N-[2-(5-Imidazolyl)ethyl]acrylamide) via RAFT

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This Application Note details the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-[2-(5-Imidazolyl)ethyl]acrylamide (often abbreviated as HisAm or ImAA ).[1]

This monomer is critical in drug delivery research due to the imidazole side chain (pKa ~ 6.0).[1] In physiological conditions (pH 7.4), the polymer remains neutral and hydrophobic; however, in the acidic endosomal environment (pH 5.0–6.0), the imidazole protonates. This transition triggers the "proton sponge" effect, facilitating endosomal escape of gene delivery vectors or intracellular drug payloads.

Why RAFT? While ATRP is possible, copper catalysts often coordinate strongly with the imidazole ring, making purification difficult and "poisoning" the catalyst. RAFT is the superior choice here as it is metal-free and tolerant of the basic imidazole functionality.[1]

Pre-requisite: Monomer Synthesis

Commercial availability of this monomer is sporadic.[1] High-purity in-house synthesis is often required.

Reaction Scheme

Histamine Dihydrochloride + Acryloyl Chloride


 this compound [1]
Protocol
  • Dissolution: Dissolve Histamine Dihydrochloride (10.0 g, 54 mmol) in distilled water (30 mL).

  • Neutralization: Add Sodium Bicarbonate (

    
    ) (approx. 4 equivalents) slowly to neutralize the HCl salts and buffer the solution.
    
  • Acrylation: Cool the solution to 0°C. Add Acryloyl Chloride (5.4 g, 60 mmol) dropwise over 1 hour while vigorously stirring. Critical: Maintain temperature <5°C to prevent hydrolysis of the chloride.

  • Extraction: The product may precipitate or require extraction with n-butanol or ethyl acetate depending on pH.[1] Adjust pH to ~8.0 and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Ethyl Acetate.[1]
    
    • Target Yield: >60%[1][2][3]

    • Validation: 1H NMR (D2O or DMSO-d6) confirming vinyl protons (5.6–6.2 ppm) and imidazole protons (7.0–7.6 ppm).[1]

RAFT Polymerization Protocol[4][5][6][7][8][9][10][11][12][13]

Reagent Selection Strategy (The "Why")
ComponentChoiceRationale
Monomer HisAmTarget pH-responsive unit.[1][4]
CTA EMP (2-Ethylsulfanylthiocarbonylsulfonyl-2-methyl-propionic acid) or CPADB EMP (Trithiocarbonate) is preferred for acrylamides to minimize retardation and ensure narrow dispersity (Đ).[1] CPADB (Dithiobenzoate) is a robust alternative if EMP is unavailable.[1]
Initiator AIBN or ACVA AIBN is standard for organic solvents (DMF).[1] ACVA is used if the reaction contains water.[1]
Solvent DMF (Dimethylformamide)The monomer is highly polar.[1] Toluene is too non-polar; Water can lead to hydrolysis of the CTA over long times. DMF is the "Goldilocks" solvent here.[1]
Formulation Table (Target DP = 100)
ReagentMW ( g/mol )EquivalentsMass/Vol (Example)
HisAm Monomer 165.191001.65 g
CTA (EMP) ~238.3123.8 mg
Initiator (AIBN) 164.210.23.3 mg
Solvent (DMF) N/AN/A6.0 mL (approx 20-25 wt%)

Note: The [CTA]:[Initiator] ratio should be kept at 5:1 or 10:1 to preserve "living" chain ends.

Step-by-Step Methodology
  • Preparation: In a 20 mL Schlenk tube or septum-capped vial, dissolve the CTA and Initiator in DMF.

  • Monomer Addition: Add the HisAm monomer .[1] Vortex until fully dissolved.[1]

  • Degassing (Critical Step): Oxygen inhibits radical polymerization and oxidizes the CTA.[1]

    • Method A (Preferred): Freeze-Pump-Thaw x 3 cycles.[1]

    • Method B (Alternative): Sparge with high-purity Nitrogen/Argon for 30 minutes.[1] Use a long needle submerged to the bottom.[1]

  • Polymerization:

    • Place the sealed vessel in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 rpm.

    • Time: 6–12 hours (Monitor conversion; stop at ~80% to avoid dead chain coupling).

  • Quenching: Remove from heat and expose to air.[1] Cool in an ice bath.

  • Purification:

    • Precipitate the polymer dropwise into a 10-fold excess of cold Acetone or Diethyl Ether . The polymer is usually insoluble in these.[1]

    • Centrifuge (4000 rpm, 5 min) and decant supernatant.

    • Redissolve in a minimal amount of Methanol and re-precipitate (repeat 2x).

  • Drying: Dry under vacuum at 40°C for 24 hours.

Process Visualization

Diagram 1: Monomer Synthesis Workflow

MonomerSynthesis Histamine Histamine (Dihydrochloride) Reaction Schotten-Baumann Reaction (0°C, Aqueous) Histamine->Reaction Acryloyl Acryloyl Chloride Acryloyl->Reaction Base Base (NaHCO3) Base->Reaction Buffer Extraction Extraction (Ethyl Acetate) Reaction->Extraction Crude Mix Purification Recrystallization Extraction->Purification Organic Phase Product Monomer: This compound Purification->Product Pure Crystals

Caption: Synthesis of the imidazole-functionalized monomer via controlled acrylation in aqueous buffer.

Diagram 2: RAFT Polymerization Cycle

RAFT_Cycle Reagents Reagents: HisAm Monomer + CTA + AIBN Solvent: DMF Degas Degassing (Remove O2 via N2 Sparge) Reagents->Degas Heat Initiation (70°C) Degas->Heat Prop Propagation (Monomer Insertion) Heat->Prop Equilib RAFT Equilibrium (Chain Transfer) Prop->Equilib Living Control Equilib->Prop Quench Quench (Cool + Air Exposure) Equilib->Quench Target Conversion Reached Workup Precipitation (in Acetone) Quench->Workup

Caption: The RAFT polymerization workflow, emphasizing the equilibrium cycle that ensures low dispersity.

Characterization & Troubleshooting

GPC Analysis (The "Expert" Trap)

Problem: Imidazole groups adsorb strongly to the stationary phase of standard GPC columns (Styragel/PLgel), leading to tailing peaks or no elution. Solution:

  • Eluent: Use DMF containing 10 mM LiBr .[1] The Lithium salt shields the dipole interactions.

  • Alternative: Use aqueous GPC with 0.1 M Acetic Acid buffer (pH < 5) to keep the polymer fully protonated and soluble.

NMR Validation
  • Solvent:

    
     (if protonated) or 
    
    
    
    .[1]
  • Key Peaks:

    • 
       7.5–8.0 ppm: Imidazole ring protons (Broadening indicates polymerization).[1]
      
    • 
       1.5–2.2 ppm: Backbone methylene/methine protons (New broad peaks appearing).[1]
      
    • Disappearance: Vinyl peaks at 5.6–6.2 ppm should vanish.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Polymerization Oxygen poisoning.[1]Increase degassing time; check seals.
High Dispersity (Đ > 1.5) [CTA] too low or Temp too high.Lower temperature to 60°C; Check CTA purity.
Pink/Red Solution Dithiobenzoate CTA degradation.[1]Check CTA stability; switch to Trithiocarbonate (yellow).[1]
Insoluble Product Crosslinking.Ensure monomer purity (divinyl impurities from synthesis?); Stop reaction at lower conversion.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][5][6][7] Australian Journal of Chemistry, 58(6), 379–410. Link[1]

  • Semsarilar, M., & Perrier, S. (2010). "Green" reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1] Nature Chemistry, 2, 811–820. Link

  • Convertine, A. J., et al. (2009). Direct Synthesis of pH-Responsive Poly(meth)acrylamides via RAFT Polymerization.[1] Macromolecules, 42(7), 2291–2294. (Context for pH-responsive acrylamides). Link[1]

  • Stayton, P. S., et al. (2011). Smart pH-Responsive Polymers for Gene Delivery.[1] Accounts of Chemical Research, 44(10), 911–918. (Context for Imidazole function). Link[1]

Sources

Application Note: Protocol for Drug Loading in Poly(N-[2-(5-Imidazolyl)ethyl]acrylamide) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing and loading therapeutic agents into Poly(N-[2-(5-Imidazolyl)ethyl]acrylamide) (hereafter referred to as Poly(ImEA) ) hydrogels. Poly(ImEA) is a "smart" cationic hydrogel that exhibits sharp phase transitions in response to physiological pH changes.[1]

The imidazole side chain (derived from histamine) possesses a pKa of approximately 6.0 . This property allows the hydrogel to act as a "proton sponge":

  • pH < 6.0 (Acidic/Tumor Microenvironment): The imidazole group is protonated (

    
    ), causing the network to swell due to electrostatic repulsion and increased osmotic pressure.
    
  • pH > 7.0 (Physiological/Blood): The group deprotonates to its neutral, hydrophobic state, causing the network to collapse.

This protocol leverages this mechanism for "Breathing-In" Drug Loading , where the gel is swollen in an acidic drug solution to maximize uptake, followed by pH-induced collapse or lyophilization for entrapment.[1]

Physicochemical Mechanism

Understanding the ionization state of the imidazole pendant group is critical for reproducible loading.

The pH-Switch Mechanism

The driving force for drug loading is the transition between the hydrophilic (charged) and hydrophobic (neutral) states.

  • Swollen State (Loading Phase): At pH 5.0, the polymer backbone is positively charged. This creates a large mesh size for diffusion and allows for high loading efficiency of anionic drugs (e.g., Diclofenac, Indomethacin, nucleic acids) via electrostatic attraction.

  • Collapsed State (Release/Trapping Phase): At pH 7.4, the loss of charge reduces the mesh size, physically entrapping the drug and slowing diffusion.

Mechanism Visualization

pH_Switch_Mechanism Acidic Acidic Environment (pH 5.0) Protonation Imidazole Protonation (Cationic Charge +) Acidic->Protonation Swelling Electrostatic Repulsion & Osmotic Swelling Protonation->Swelling Loading MAXIMUM LOADING (High Diffusion + Anionic Drug Attraction) Swelling->Loading Basic Physiological Environment (pH 7.4) Loading->Basic pH Shift Deprotonation Deprotonation (Neutral State) Basic->Deprotonation Collapse Hydrophobic Interaction & Network Collapse Deprotonation->Collapse Trapping DRUG ENTRAPMENT (Slow Release) Collapse->Trapping

Figure 1: The mechanistic pathway of pH-dependent swelling and drug entrapment in Poly(ImEA) hydrogels.[1]

Material Preparation

Before drug loading, the hydrogel matrix must be synthesized and purified.

Reagents
  • Monomer: this compound (Synthesized via reaction of Histamine + Acryloyl Chloride).[1]

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).[1][2]

  • Initiator: Ammonium Persulfate (APS).[1][3]

  • Accelerator: TEMED (N,N,N',N'-Tetramethylethylenediamine).[4][3]

  • Solvent: Deionized Water (DIW) or PBS.[1]

Synthesis Protocol (Brief)
  • Dissolution: Dissolve ImEA monomer (10 wt%) and MBA (2 mol% relative to monomer) in DIW.

  • Degassing: Purge solution with

    
     gas for 15 minutes to remove oxygen (radical scavenger).
    
  • Initiation: Add APS (1 wt% of monomer) and TEMED (20

    
    L).
    
  • Polymerization: Allow reaction to proceed at room temperature for 24 hours in a glass mold.

  • Purification (Crucial): Cut gel into discs and immerse in excess DIW for 48 hours, changing water every 6 hours to remove unreacted monomer and initiator.

Drug Loading Protocol: The "Breathing-In" Method[1]

This method is superior to in-situ polymerization for sensitive drugs (proteins/peptides) as it avoids exposure to free radicals.[1]

Experimental Workflow

Loading_Workflow cluster_prep Phase 1: Preparation cluster_load Phase 2: Loading (pH 5.0) cluster_finish Phase 3: Post-Processing Step1 Xerogel Formation (Lyophilize washed gel) Step3 Immerse Xerogel (Swelling Equilibrium: 24-48h) Step1->Step3 Step2 Prepare Drug Solution (Acetate Buffer pH 5.0) Step2->Step3 Step4 Remove Gel & Rinse Surface (Quickly) Step3->Step4 Step5 Option A: Use Wet (Immediate Release Study) Step4->Step5 Step6 Option B: Lyophilize (Storage/Implant) Step4->Step6

Figure 2: Step-by-step workflow for equilibrium drug loading.

Detailed Methodology

Step 1: Preparation of Xerogels

  • Ensure the purified hydrogel discs are completely dried (lyophilized) to form xerogels . This maximizes the osmotic gradient when they are introduced to the drug solution.

  • Weigh the dry xerogel (

    
    ).
    

Step 2: Preparation of Drug Loading Solution

  • Buffer Selection: Prepare a 0.1 M Acetate buffer adjusted to pH 5.0 .

    • Why? At pH 5.0, the imidazole groups are >90% protonated, ensuring maximum swelling ratio (

      
      ).
      
  • Drug Concentration: Dissolve the drug at a concentration (

    
    ) typically between 1–5 mg/mL.
    
    • Note: If the drug is anionic (e.g., Diclofenac Sodium), loading will be significantly higher due to electrostatic binding with the cationic polymer matrix.

Step 3: Equilibrium Swelling (The "Breathing-In") [1]

  • Immerse the xerogel disc into a fixed volume (

    
    ) of the drug solution.
    
  • Incubate at ambient temperature (25°C) for 24–48 hours.

  • Monitoring: The gel should visibly expand.[1] Equilibrium is reached when the weight of the swollen gel (

    
    ) stabilizes.
    

Step 4: Harvesting

  • Remove the swollen gel from the solution.

  • Critical Step: Gently blot the surface with filter paper to remove excess surface solution (do not squeeze).

  • Retain the remaining supernatant solution for quantification (indirect method).

Quantification & Validation

To ensure scientific integrity, you must validate the loading using quantitative metrics.

Indirect Quantification (Supernatant Analysis)

Measure the concentration of the drug remaining in the supernatant (


) using UV-Vis Spectroscopy or HPLC.

Calculations:

  • Mass of Drug Loaded (

    
    ): 
    
    
    
    
    [1]
  • Loading Efficiency (LE %): The percentage of the initial drug that successfully entered the gel.

    
    [1]
    
  • Loading Content (LC %): The mass of drug per unit mass of the final polymer matrix.

    
    [1]
    
Data Presentation Template

Use the following table structure to record your validation data:

Sample IDDry Weight (

) [mg]
Initial Conc. (

) [mg/mL]
Final Conc. (

) [mg/mL]
Loading Efficiency (%)Loading Content (%)
Gel-ImEA-0150.22.00.4577.5%~6.1%
Gel-ImEA-0250.12.00.4876.0%~5.9%

Release Kinetics Context

While this note focuses on loading, the release profile validates the loading success.

  • In pH 7.4 (PBS): The gel will collapse (deswell).[1] Release is dominated by diffusion from a dense matrix.[1] Expect a "burst release" of surface drug followed by slow, sustained release.

  • In pH 5.0 (Acetate): The gel remains swollen. Release is faster, governed by Fickian diffusion through large pores.

Troubleshooting Tip: If Loading Efficiency is <10% for a hydrophobic drug, add a co-solvent (e.g., 10% Ethanol) to the loading buffer to improve drug solubility, provided it does not precipitate the polymer.

References

  • PubChem. (2024).[1] N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide (Compound Summary). National Library of Medicine.[1] [Link][1]

  • MDPI. (2022).[1] Polyacrylamide/Poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems.[1][5] Polymers.[1][4][6][2][3][7][8][9][10] [Link][1][10]

  • Okay, O., & Sariisik, S. B. (2000).[3] Swelling behavior of poly(acrylamide-co-sodium acrylate) hydrogels in aqueous salt solutions: theory versus experiments. European Polymer Journal.[1][3] [Link]

Sources

Application Note: Measuring the Swelling Behavior of N-[2-(5-Imidazolyl)ethyl]acrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(5-Imidazolyl)ethyl]acrylamide (N-IEAA), often referred to as acryloylhistamine, forms the basis of a distinct class of "smart" hydrogels. Unlike carboxyl-based anionic hydrogels (e.g., acrylic acid) that swell at high pH, N-IEAA hydrogels are cationic . They exhibit a Volume Phase Transition (VPT) driven by the protonation of the imidazole side chain (


).

This guide details the protocols for quantifying the swelling behavior of N-IEAA hydrogels. It moves beyond simple water uptake measurements to rigorous gravimetric and rheological analyses, ensuring data reliability for drug delivery and sensor applications.

The Physicochemical Mechanism

Understanding the mechanism is a prerequisite for designing the experiment. The swelling is driven by the balance between osmotic pressure (ionic repulsion) and elastic restoring force (polymer network constraints).

  • Acidic State (pH < 6.0): The imidazole group is protonated (

    
    ). Electrostatic repulsion between chains and the influx of counterions (Donnan equilibrium) cause the gel to swell significantly.
    
  • Basic State (pH > 7.0): The imidazole group is deprotonated (neutral). Hydrophobic interactions (

    
     stacking of imidazole rings) and hydrogen bonding dominate, causing the gel to collapse (deswell).
    
Visualizing the Phase Transition

G cluster_0 Acidic Environment (pH < 6.0) cluster_1 Basic Environment (pH > 7.0) Protonation Imidazole Protonation (Im-H+) Repulsion Electrostatic Repulsion (Chain Expansion) Protonation->Repulsion Swell Swollen State (High Water Content) Repulsion->Swell Deprotonation Imidazole Deprotonation (Neutral) Swell->Deprotonation Add Base (OH-) Hydrophobic Hydrophobic Interactions (Pi-Pi Stacking) Deprotonation->Hydrophobic Collapse Collapsed State (Low Water Content) Hydrophobic->Collapse Collapse->Protonation Add Acid (H+)

Caption: Figure 1. Mechanism of pH-dependent swelling in N-IEAA hydrogels showing the reversible transition between swollen (cationic) and collapsed (neutral) states.

Experimental Protocols

Protocol A: Preparation of Constant Ionic Strength Buffers

Why this matters: Swelling is highly sensitive to ionic strength (IS). Varying salt concentrations can screen charges (Debye screening), leading to false swelling data. You must isolate pH as the only variable.

Reagents:

  • Citric Acid (

    
    )
    
  • Disodium Phosphate (

    
    )
    
  • Sodium Chloride (

    
    ) for IS adjustment[1]
    

Procedure:

  • Prepare a McIlvaine buffer series (pH 2.2 to 8.0).

  • Calculate the ionic strength of each mixture.

  • Add calculated amounts of

    
     to each buffer to normalize the Ionic Strength to exactly 0.1 M .
    
  • Verify pH using a calibrated pH meter at 25°C.

Protocol B: Gravimetric Determination of Equilibrium Swelling Ratio (ESR)

This is the gold standard for quantifying water uptake.

Prerequisites:

  • N-IEAA hydrogel discs (synthesized via free-radical polymerization, washed to remove unreacted monomer, and dried to constant weight).

  • Analytical balance (0.1 mg precision).

Step-by-Step Workflow:

  • Dry Weight (

    
    ): 
    
    • Dry the hydrogel samples in a vacuum oven at 40°C for 24 hours.

    • Weigh the xerogel (dry polymer) immediately to avoid atmospheric moisture absorption. Record as

      
      .
      
  • Swelling Phase:

    • Place individual hydrogel discs into sealed vials containing 20 mL of the specific pH buffer (from Protocol A).

    • Incubate at a constant temperature (typically 37°C for physiological relevance or 25°C for standard characterization).

  • Time-Course Measurement (Kinetics):

    • At defined intervals (e.g., 15 min, 30 min, 1h, 2h, ... 24h), remove the hydrogel.

    • The Blotting Step (Critical): Gently tap the hydrogel with ash-free filter paper to remove surface water without compressing the gel network. Error Source: Squeezing the gel releases internal water; insufficient blotting weighs surface water.

    • Weigh immediately. Record as

      
      .
      
    • Return sample to the buffer.

  • Equilibrium (

    
    ): 
    
    • Continue until three consecutive measurements differ by <1%. Record final weight as

      
      .
      

Data Analysis: Calculate the Equilibrium Swelling Ratio (ESR) or


:


Protocol C: Oscillatory Rheology (Mechanical Characterization)

Swelling weakens the hydrogel structure. Rheology correlates the physical swelling to mechanical integrity (Storage Modulus,


).

Equipment: Rheometer with parallel plate geometry (8mm or 20mm depending on sample size).

Procedure:

  • Sample Prep: Swell hydrogels to equilibrium at the target pH (e.g., pH 4.0 and pH 7.4).

  • Gap Setting: Lower the geometry until a normal force of ~0.1 N is registered (ensure contact without compression).

  • Amplitude Sweep: Determine the Linear Viscoelastic Region (LVE). Typically 0.1% to 1% strain.[2]

  • Frequency Sweep: Measure

    
     (elastic modulus) and 
    
    
    
    (viscous modulus) from 0.1 to 100 rad/s.

Expected Outcome:

  • At pH < 6 (Swollen):

    
     decreases significantly (gel softens due to water intake and chain relaxation).
    
  • At pH > 7 (Collapsed):

    
     increases (gel stiffens due to higher polymer density and hydrophobic associations).
    

Data Presentation & Analysis

Swelling Isotherm (ESR vs. pH)

Plot ESR on the Y-axis vs. pH on the X-axis.

  • Sigmoidal Curve: You should observe a sharp transition centered around the

    
     of the imidazole group (~6.0).
    
  • Hysteresis Check: Perform the titration in reverse (swollen

    
     collapsed vs. collapsed 
    
    
    
    swollen) to check for chain entanglement effects.
Kinetic Analysis (Fickian vs. Non-Fickian)

To determine the water transport mechanism, fit the first 60% of the swelling data to the Ritger-Peppas equation:



  • 
    : Mass at time 
    
    
    
  • 
    : Mass at equilibrium
    
  • 
    : Diffusional exponent
    
    • 
      : Fickian diffusion.
      
    • 
      : Anomalous transport (relaxation-controlled).
      
Summary Table: Typical Parameters for N-IEAA Hydrogels
ParameterAcidic State (pH 4.0)Basic State (pH 7.4)Causality
Charge State Cationic (

)
Neutral (

)
Protonation of imidazole ring
Swelling Ratio (

)
High (10-50 depending on crosslinker)Low (1-5)Electrostatic repulsion & osmotic pressure
Modulus (

)
Low (Soft)High (Stiff)Polymer chain density & hydrophobic stacking
Hydrophilicity HydrophilicHydrophobicIon-dipole interactions with water

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_measure Measurement Loop start Start: Dry Xerogel weigh_dry Measure Dry Weight (Wd) start->weigh_dry immerse Immerse in Buffer weigh_dry->immerse buffer_prep Prepare Buffers (Const. Ionic Strength) buffer_prep->immerse wait Incubate (t) immerse->wait blot Blot Surface Water wait->blot weigh_wet Measure Wet Weight (Wt) blot->weigh_wet check Constant Weight? weigh_wet->check check->wait No (<1% diff) end Calculate ESR & Fit Kinetics check->end Yes (Equilibrium)

Caption: Figure 2. Step-by-step gravimetric workflow for determining equilibrium swelling ratio.

References

  • Overberger, C. G., & Smith, T. W. (1975). Catalysis by polymers. Hydrolysis of p-nitrophenyl esters of dicarboxylic acids catalyzed by polymer containing imidazole groups. Macromolecules.[3][4][5] (Foundational work on imidazole polymer chemistry).

  • Rizwan, M., et al. (2017).[3] pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism.[3] Polymers.[1][3][4][5][6][7][8][9][10][11] (Review of swelling mechanisms).

  • Tomar, L. K., et al. (2014). Rheological and Swelling Behavior of pH Sensitive Hydrogel Particles.[3][6] APCBEE Procedia.[3][6] (Protocol for correlating rheology and swelling).[3][6]

  • Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery.[12][13] Advanced Drug Delivery Reviews. (Definitive guide on swelling kinetics and smart polymers).

  • PubChem Compound Summary. (2024). N-[2-(1H-imidazol-5-yl)ethyl]acrylamide.[2][7] (Chemical structure and properties).[1][2][8][9][12][13][14][15]

Sources

Application Note: Precision Surface Engineering with Poly(N-[2-(5-Imidazolyl)ethyl]acrylamide)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for surface modification using Poly(N-[2-(5-Imidazolyl)ethyl]acrylamide) (referred to herein as PImEA ). This polymer features a pendant imidazole group, conferring two critical functionalities: pH-responsive switching (pKa ≈ 6.0) and transition metal affinity (chelation of Cu²⁺, Ni²⁺, Zn²⁺).

Executive Summary

Poly(this compound) (PImEA) is a functional polymer mimicking the histidine side chain. Unlike Poly(N-isopropylacrylamide) (PNIPAM), which relies on thermal transitions, PImEA operates via protonation-induced solubility changes and coordination chemistry .

Key Capabilities:

  • Smart Bio-Interfaces: Surfaces switch from neutral/hydrophobic at physiological pH (7.4) to cationic/hydrophilic at acidic pH (<6.0), enabling non-enzymatic cell detachment.

  • High-Density IMAC: The imidazole side chains serve as high-affinity ligands for Immobilized Metal Affinity Chromatography (IMAC), capturing His-tagged proteins with superior density compared to conventional NTA-modified surfaces.

Scientific Mechanism

The utility of PImEA is grounded in the imidazole ring's amphoteric nature.

A. The Proton Switch (pH Response)

At pH 7.4 , the imidazole group exists primarily in its deprotonated, neutral tautomeric forms. Intermolecular hydrogen bonding and hydrophobic interactions dominate, promoting protein adsorption or cell adhesion. At pH < 6.0 , the pyridinic nitrogen protonates, converting the polymer into a cationic polyelectrolyte. This results in chain repulsion (swelling) and electrostatic repulsion of positively charged biomolecules.

B. Metal Coordination

The unprotonated nitrogen (N-3) acts as a Lewis base, forming stable coordination complexes with divalent cations (e.g., Ni²⁺, Cu²⁺). This interaction is reversible via competitive elution with imidazole or low pH.

Mechanism Substrate Substrate (Glass/Au) PImEA_Neutral PImEA (Neutral) pH 7.4 Hydrophobic/Adhesive Substrate->PImEA_Neutral Grafting PImEA_Cationic PImEA (Cationic) pH < 6.0 Swollen/Repulsive PImEA_Neutral->PImEA_Cationic Protonation (+H+) Metal_Complex Metal Complex (Ni2+-PImEA) Protein Capture PImEA_Neutral->Metal_Complex + Ni2+ PImEA_Cationic->PImEA_Neutral Deprotonation (-H+)

Caption: Mechanistic switching of PImEA surfaces triggered by pH modulation or metal ion coordination.

Experimental Protocols

Protocol 1: Synthesis of Monomer (N-Acryloylhistamine)

Note: This monomer is not always commercially available off-the-shelf and requires high-purity synthesis.

Reagents: Histamine dihydrochloride, Acryloyl chloride, Triethylamine (TEA), Methanol, Dichloromethane (DCM).

  • Dissolution: Dissolve 10 mmol Histamine dihydrochloride in 50 mL dry Methanol.

  • Neutralization: Add 40 mmol TEA (4 eq) to neutralize the hydrochloride salt and scavenge HCl produced during acylation. Cool to 0°C.

  • Acylation: Dropwise add 11 mmol Acryloyl chloride (1.1 eq) in 10 mL DCM over 30 minutes under inert atmosphere (Ar/N₂).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

  • Purification:

    • Evaporate solvent.

    • Redissolve residue in minimal methanol/water.

    • Extract with ethyl acetate or purify via silica gel column chromatography (Eluent: CHCl₃/MeOH 9:1).

    • Validation: Verify structure via ¹H-NMR (D₂O). Look for vinyl protons (5.7–6.3 ppm) and imidazole protons (7.0–7.7 ppm).

Protocol 2: Surface Grafting via SI-ATRP

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) provides dense, controlled polymer brushes.

Reagents:

  • Substrate: Glass slides or Silicon wafers.

  • Silane Initiator: (11-(2-Bromo-2-methyl)propionyloxy)undecyltrichlorosilane (BMPUS).

  • Catalyst: CuBr / CuBr₂ / PMDETA (Ligand).

  • Solvent: Methanol/Water (1:1 v/v).

Step-by-Step:

  • Substrate Activation:

    • Clean substrates with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. (Caution: Piranha is explosive with organics).

    • Rinse with Milli-Q water and dry under N₂ stream.

    • Plasma treat (Oxygen, 2 min) to maximize surface hydroxyl groups.

  • Initiator Immobilization:

    • Immerse activated substrate in a 0.1% (v/v) solution of BMPUS in dry Toluene for 18 hours.

    • Rinse sequentially with Toluene, Ethanol, and Water. Bake at 110°C for 30 min to crosslink the silane layer.

  • Polymerization (Grafting):

    • Monomer Solution: Dissolve PImEA monomer (1 M) in Methanol/Water (1:1). Deoxygenate by bubbling N₂ for 30 min.

    • Catalyst Complex: Add CuBr (10 mM), CuBr₂ (1 mM), and PMDETA (22 mM) to the solution under N₂ flow.

    • Reaction: Transfer solution to a Schlenk flask containing the initiator-modified substrates. Seal and incubate at RT for 4–24 hours (Time determines thickness).

    • Termination: Expose to air and rinse extensively with Water and Ethanol to remove copper residues.

Characterization & Validation

Use the following metrics to validate the surface modification.

TechniqueExpected OutcomeValidation Criteria
XPS (X-ray Photoelectron Spectroscopy) Appearance of N1s peak at ~400 eV.N/C ratio matching theoretical monomer stoichiometry (~0.375).
Contact Angle (Goniometry) pH-dependent wettability.pH 7.4: ~50–60° (Neutral)pH 4.0: <20° (Cationic/Swollen).
Ellipsometry / AFM Film thickness increase.Linear growth with polymerization time (typically 10–100 nm).
FTIR-ATR Amide I/II bands and Imidazole ring stretch.Peaks at 1650 cm⁻¹ (Amide I) and 1540 cm⁻¹ (Imidazole).

Application Workflows

Workflow A: pH-Modulated Cell Detachment

Objective: Harvest cells without trypsinization to preserve surface proteins.

  • Sterilization: Sterilize PImEA-coated slides with 70% Ethanol (30 min) and UV light.

  • Seeding: Seed mammalian cells (e.g., HeLa, NIH/3T3) in DMEM (pH 7.4).

  • Culture: Incubate at 37°C. The neutral imidazole surface supports cell adhesion and spreading.

  • Detachment:

    • Remove media.

    • Add cold PBS adjusted to pH 5.5–6.0 .

    • Incubate for 5–10 minutes.

    • Mechanism: Surface protonation creates positive charge repulsion + hydration layer, causing cell sheet lift-off.

    • Note: This is gentler than enzymatic cleavage.

Workflow B: High-Specificity IMAC (Protein Purification)

Objective: Capture His-tagged proteins.

  • Metal Loading: Incubate PImEA surface with 50 mM NiSO₄ or CuSO₄ (pH 7.0) for 30 min.

  • Washing: Rinse with water to remove loosely bound ions. Surface turns faint blue/green (depending on metal).

  • Protein Binding: Apply lysate containing His-tagged protein (pH 7.4). Incubate 1 hour.

  • Washing: Wash with PBS + 10 mM Imidazole (removes non-specific binding).

  • Elution: Elute target protein with PBS + 250 mM Imidazole OR Buffer pH 4.5.

Workflow Start PImEA Surface Load_Metal Load Metal (Ni2+) pH 7.0 Start->Load_Metal Bind_Protein Bind His-Tag Protein pH 7.4 Load_Metal->Bind_Protein Elute Elute (High Imidazole or Low pH) Bind_Protein->Elute Regenerate Regenerate (EDTA Strip) Elute->Regenerate Regenerate->Load_Metal Reuse

Caption: Cycle of metal loading, protein capture, and regeneration for PImEA surfaces.

Troubleshooting

  • Issue: Low Polymer Grafting Density.

    • Cause: Oxygen inhibition during ATRP.

    • Fix: Ensure rigorous degassing (freeze-pump-thaw cycles preferred) and maintain positive N₂ pressure.

  • Issue: Cells detach prematurely.

    • Cause: Culture media pH drifted below 7.0.

    • Fix: Use HEPES-buffered media to strictly maintain pH 7.4 during culture.

  • Issue: Copper contamination (Blue tint).

    • Cause: Incomplete washing after ATRP.

    • Fix: Wash with EDTA solution (10 mM) to chelate residual copper catalyst.

References

  • PubChem. N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Girma, K. B., et al. (2005).[2] Coordination chemistry of acrylamide.[2] Coordination Chemistry Reviews, 249(11-12), 1283-1293. (Mechanistic insight into acrylamide-metal binding).

  • Balamurugan, S. S., et al. (2014). Synthesis of poly(N-isopropylacrylamide) particles for metal affinity binding of peptides.[3] International Journal of Pharmaceutics. (Protocol adaptation for imidazole-based affinity).

  • Najafabadi, M. S., & Khorasani, M. T. (2012).[4] Surface modification of polyurethane with acrylamide by plasma radiation and its cellular investigations.[4] Biomedical and Pharmacology Journal.[4] (Cell adhesion on acrylamide surfaces).

Sources

Application Note: N-[2-(5-Imidazolyl)ethyl]acrylamide in Biomedical Devices

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision pH-Responsive Polymers for Gene Delivery and Smart Hydrogels

Executive Summary

N-[2-(5-Imidazolyl)ethyl]acrylamide , commonly referred to as N-acryloylhistamine (NAH) , is a functional monomer distinguished by the imidazole group's pKa of approximately 6.0 .[1] This specific pKa value allows the molecule to act as a physiological "pH switch." At extracellular pH (7.4), the monomer is neutral and relatively hydrophobic; in the slightly acidic environment of endosomes or tumor microenvironments (pH 5.0–6.0), the imidazole ring becomes protonated and cationic.

This application note details the synthesis, polymerization, and deployment of NAH in two critical biomedical applications:

  • Non-Viral Gene Delivery: Utilizing the "Proton Sponge" effect for endosomal escape.[2][3][4]

  • Smart Hydrogels: Creating pH-responsive matrices for targeted drug release.

Module 1: Synthesis and Characterization

Monomer Synthesis: N-acryloylhistamine (NAH)

Rationale: Direct acryloylation of histamine requires careful pH control to favor the primary amine (side chain) over the imidazole ring nitrogens. We utilize histamine dihydrochloride as the stable starting material.

Protocol:

  • Dissolution: Dissolve 10 mmol of Histamine Dihydrochloride in 20 mL of distilled water.

  • Neutralization: Cool to 0°C in an ice bath. Add 20 mmol of NaOH (or Triethylamine) dropwise to neutralize the hydrochloride salt, freeing the amine.

  • Acryloylation: Add 11 mmol of Acryloyl Chloride dropwise over 30 minutes while maintaining the temperature at 0–4°C. Critical: Simultaneously add NaOH solution to maintain the reaction pH between 8.0 and 9.0. This prevents the protonation of the primary amine (keeping it nucleophilic) while minimizing hydrolysis of the acryloyl chloride.

  • Reaction: Stir for 4 hours at room temperature.

  • Purification:

    • Adjust pH to 11.0 to ensure the imidazole ring is deprotonated.

    • Extract with n-butanol or chloroform/isopropanol (3:1).

    • Dry organic layer over anhydrous

      
       and concentrate under vacuum.
      
    • Recrystallize from ethanol/ethyl acetate.

  • Validation:

    
    H-NMR (
    
    
    
    ) should confirm vinyl protons (5.6–6.2 ppm) and the preservation of the imidazole protons (7.0–7.7 ppm).
Controlled Polymerization (RAFT)

Rationale: For biomedical applications, polydispersity (PDI) affects toxicity and clearance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provides tight control over molecular weight (Mn).

Protocol:

  • Reactants:

    • Monomer: N-acryloylhistamine (NAH).

    • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) — suitable for acrylamides.

    • Initiator: AIBN (Azobisisobutyronitrile).

    • Solvent: Methanol or DMF (degassed).

  • Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2 (Target DP = 100).

  • Procedure:

    • Combine reagents in a Schlenk tube.

    • Perform 3 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation).

    • Incubate at 70°C for 24 hours.

  • Workup: Precipitate polymer into cold diethyl ether. Dialyze (MWCO 3.5 kDa) against water for 3 days to remove unreacted monomer. Lyophilize.

Module 2: Gene Delivery (Endosomal Escape)

Mechanism: The "Proton Sponge" Effect.[2][3][4] Poly(NAH) buffers the endosomal pH. As the endosome acidifies (pH 7.4


 5.0), the imidazole rings absorb protons (

). To maintain charge neutrality, chloride ions (

) and water influx into the endosome, causing osmotic swelling and eventual rupture, releasing the therapeutic payload (DNA/siRNA) into the cytoplasm.
Visualization: The Proton Sponge Mechanism

ProtonSponge Extracellular Extracellular Space (pH 7.4) Endocytosis Endocytosis Extracellular->Endocytosis Uptake EarlyEndosome Early Endosome (pH 6.0) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0) EarlyEndosome->LateEndosome ATPase Pump Active Protonation Imidazole Protonation (Buffering) LateEndosome->Protonation High [H+] Influx Cl- & H2O Influx (Osmotic Pressure) Protonation->Influx Charge Balance Rupture Endosomal Rupture (Payload Release) Influx->Rupture Swelling

Caption: Mechanism of poly(NAH)-mediated endosomal escape via the proton sponge effect.

Polyplex Formulation Protocol
  • Stock Solutions:

    • pNAH Solution: 1 mg/mL in 10 mM HEPES buffer (pH 7.4).

    • pDNA Solution: 100

      
      g/mL plasmid DNA in 10 mM HEPES.
      
  • Complexation (N/P Ratio Optimization):

    • Calculate the N/P ratio (molar ratio of nitrogen in imidazole to phosphate in DNA).

    • Mix solutions to achieve N/P ratios of 5, 10, 20, and 30.

    • Expert Insight: Imidazole is a weak base. Higher N/P ratios (>10) are often required compared to strong polycations like PEI because the imidazole is only partially charged at neutral pH.

  • Incubation: Vortex gently and incubate for 30 minutes at room temperature to allow electrostatic condensation.

  • Characterization:

    • Gel Retardation Assay: Run on 1% agarose gel to confirm DNA capture.

    • DLS: Measure hydrodynamic diameter (Target: <200 nm for cellular uptake).

Module 3: pH-Responsive Hydrogels

Application: Tumor-targeted drug release.[2][5][6] The hydrogel remains collapsed (retaining drug) at physiological pH but swells (releasing drug) in the acidic tumor microenvironment.

Hydrogel Synthesis Protocol
  • Pre-polymer Solution:

    • Monomer: N-acryloylhistamine (10 wt%).

    • Crosslinker: N,N'-Methylenebisacrylamide (BIS) (2 mol% relative to monomer).

    • Solvent: PBS (pH 7.4).

  • Initiation: Add Ammonium Persulfate (APS) and TEMED.

  • Casting: Inject into glass molds separated by a 1mm Teflon spacer. Cure at 25°C for 12 hours.

  • Washing: Remove hydrogel discs and wash in distilled water for 48 hours to remove unreacted compounds.

Swelling Kinetics Data (Typical)

The following table illustrates the expected swelling behavior of a NAH-based hydrogel.

ParameterpH 7.4 (Physiological)pH 5.0 (Endosomal/Tumor)Mechanistic Cause
Charge State Neutral / HydrophobicCationic / HydrophilicImidazole protonation (

)
Swelling Ratio (Q) ~2–4 (Collapsed)~15–20 (Swollen)Electrostatic repulsion between chains
Drug Release Rate Slow (Diffusion limited)Fast (Burst release)Mesh size expansion
Physical State Opaque/DenseTransparent/SoftSolvation of polymer chains
Synthesis Workflow Diagram

HydrogelSynthesis Reagents Reagents: NAH Monomer + BIS (Crosslinker) + APS/TEMED Polymerization Free Radical Polymerization (25°C, 12h) Reagents->Polymerization Washing Dialysis / Washing (Remove unreacted monomer) Polymerization->Washing Loading Drug Loading (Soak in API solution) Washing->Loading Application Application: pH-Triggered Release Loading->Application

Caption: Workflow for fabricating pH-responsive hydrogels using N-acryloylhistamine.

References

  • Midoux, P., et al. (1999). "Polymeric vectors for gene delivery: Poly(histidine) as a pH-sensitive endosomolytic agent." Bioconjugate Chemistry. [Link]

  • Pack, D. W., et al. (2005). "Design and development of polymers for gene delivery." Nature Reviews Drug Discovery. [Link]

  • Asayama, S., et al. (2006). "Synthesis of novel poly(N-acryloylhistamine) and its application to gene delivery." Bioconjugate Chemistry. [Link]

  • Putnam, D., et al. (2001). "Poly(histidine)-PEG:DNA polyplexes for gene delivery." Proceedings of the National Academy of Sciences. [Link]

  • Benns, J. M., et al. (2000). "pH-sensitive cationic polymer gene delivery vehicle: N-Ac-poly(L-histidine)-graft-poly(L-lysine) comb shaped polymer."[3] Bioconjugate Chemistry. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for N-[2-(5-Imidazolyl)ethyl]acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-IMID-ACR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Preventing Premature Polymerization & Degradation[1]

Executive Summary: The "Double Threat" Mechanism

Welcome to the technical support hub for N-[2-(5-Imidazolyl)ethyl]acrylamide (also known as Acryloylhistamine).[1] Unlike standard acrylamides, this monomer presents a unique "double threat" to stability due to its bifunctional nature:

  • Radical Polymerization (The Standard Threat): The acrylamide vinyl group is highly susceptible to free-radical propagation initiated by heat, light, or peroxides.

  • Aza-Michael Addition (The Hidden Threat): The imidazole ring contains a secondary amine (N-H) and a tertiary amine (=N-).[1] The basic nitrogen can act as a nucleophile, attacking the electrophilic beta-carbon of the acrylamide double bond. This results in autogenic step-growth polymerization (formation of a viscous syrup or gel) even in the absence of radicals.

This guide provides the protocols required to neutralize both threats simultaneously.

Module 1: Critical Stability Controls

The Oxygen Paradox (MEHQ Management)

Most commercial preparations of this monomer are stabilized with MEHQ (4-Methoxyphenol) .[1] A critical misunderstanding of MEHQ is the most common cause of failure.

  • The Mechanism: MEHQ is not an inhibitor in isolation. It reacts with peroxy radicals (formed by the reaction of alkyl radicals with dissolved oxygen) to form stable non-radical products.

  • The Failure Mode: If you store the monomer under an inert atmosphere (Argon/Nitrogen) or distill it under a high vacuum without an air bleed, you remove the oxygen. Without oxygen, MEHQ is inactive.[2]

  • The Rule: Never store MEHQ-inhibited monomers under 100% inert gas. Maintain a "lean air" headspace.[1]

pH-Dependent Stability (The Imidazole Factor)

The Aza-Michael self-reaction is pH-dependent.[1]

  • Free Base Form: Highly unstable.[1] The unprotonated imidazole is nucleophilic and will attack the acrylamide tail.

  • Salt Form (HCl): Highly stable.[1] Protonating the imidazole ring (

    
    ) removes its nucleophilicity.
    
  • Recommendation: Store the monomer as the Hydrochloride (HCl) salt whenever possible. Convert to the free base only immediately before polymerization.

Quantitative Stability Data
ParameterSafe RangeCritical Limit (Danger)Notes
Temperature -20°C to 4°C> 25°CSelf-polymerization rate doubles every 10°C increase.[1][3]
Inhibitor (MEHQ) 40 - 200 ppm< 10 ppmRequires dissolved

to function.[1][3]
pH State Acidic (Salt form)Basic (pH > 7.[1][3]5)High pH triggers rapid Michael addition.[1][3]
Light Exposure Amber Glass/DarkUV / Direct SunUV cleaves weak bonds, generating initiating radicals.[3]

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between stable inhibition and the two polymerization pathways.

StabilityPathways Monomer N-[2-(5-Imidazolyl)ethyl] acrylamide Radical Free Radical (Initiator/Heat) Monomer->Radical Heat/UV MichaelAdduct Michael Adduct (Viscous Syrup) Monomer->MichaelAdduct Self-Reaction (High pH/Free Base) Oxygen Dissolved O2 Radical->Oxygen + O2 Polymer Premature Polymer (GELATION) Radical->Polymer Propagation (Fast) MEHQ MEHQ Inhibitor Oxygen->MEHQ Peroxy Radical Formation StableProduct Stable Non-Radical Species MEHQ->StableProduct Scavenging

Caption: Figure 1. Kinetic competition between radical propagation (Red), MEHQ scavenging which requires Oxygen (Green), and the pH-dependent Michael addition pathway (Dashed Black).

Module 3: Interactive Troubleshooting (FAQ)

Q1: My monomer turned into a white, insoluble solid in the freezer. Did it polymerize?

  • Diagnosis: Not necessarily.[1] This monomer has a high tendency to crystallize, especially in concentrated solutions or as the HCl salt.

  • Test: Take a small sample and attempt to dissolve it in water or methanol.

    • If it dissolves:[3][4] It is just crystallized monomer.[1] Warm gently to redissolve.[1]

    • If it swells but does not dissolve:[3] It has crosslinked/polymerized.[1][5] Discard.

Q2: I distilled the monomer to purify it, but the receiver flask contains a gel. Why?

  • Root Cause: You likely distilled under high vacuum without an air bleed.[1]

  • Explanation: Vacuum removes the oxygen. Without oxygen, the MEHQ inhibitor (which has a higher boiling point and stays in the pot) cannot stop the polymerization of the vapors condensing in the receiver.

  • Solution: Use recrystallization (e.g., from Acetone/Ethanol) instead of distillation for this specific monomer. It is safer and more effective for solid monomers.[1]

Q3: Can I remove the inhibitor using an alumina column?

  • Yes, but with caution. Passing the monomer solution through basic alumina will remove MEHQ.

  • Warning: Basic alumina is alkaline.[1] This can deprotonate the imidazole ring, converting it to the free base and triggering the Aza-Michael self-reaction .

  • Better Protocol: If you must remove MEHQ, use a neutral alumina column or wash quickly with dilute NaOH followed immediately by acidification to reform the salt, though recrystallization remains the gold standard for purification.

Module 4: Validated Purification Workflow

If you suspect your monomer is degrading or need to remove impurities, follow this self-validating workflow.[1]

PurificationWorkflow Start Impure Monomer (Solid/Crude) SolventSelect Dissolve in Min. Vol. Hot Ethanol/Methanol Start->SolventSelect Filter Hot Filtration (Remove Insolubles) SolventSelect->Filter Cooling Slow Cooling to 4°C (Crystallization) Filter->Cooling Check Crystals Formed? Cooling->Check AddAnti Add Anti-solvent (Cold Acetone/Ether) Check->AddAnti No Collect Vacuum Filtration Check->Collect Yes AddAnti->Collect Wash Wash with Cold Ether (Removes MEHQ) Collect->Wash Dry Vacuum Dry (Dark, <25°C) Wash->Dry

Caption: Figure 2.[1] Recommended recrystallization workflow to purify monomer while minimizing thermal stress and polymerization risk.

Protocol Details
  • Dissolution: Dissolve crude monomer in the minimum amount of warm methanol (approx 35-40°C). Do not boil.

  • Inhibitor Removal: The MEHQ remains in the mother liquor (solvent phase) during crystallization.

  • Isolation: Collect crystals by vacuum filtration.

  • Storage: Store the purified crystals in an amber vial, under air (not Nitrogen), at -20°C.

References

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Defines the oxygen requirement for phenolic inhibitors like MEHQ).

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, 31(5), 487-531. Link (Mechanistic basis for imidazole-acrylamide self-reaction).[1]

  • Puoci, F., et al. (2004).[6] "Molecularly Imprinted Solid Phase Extraction for Detection of Histamine in Wine." Journal of Agricultural and Food Chemistry, 52(22), 6669-6673. Link (Synthesis and handling of this compound).[1]

  • BASF Technical Bulletin. "Acrylic Acid and Acrylates: Safe Handling and Storage." (Industrial standard for MEHQ/Oxygen management). Link[1]

Sources

optimizing initiator concentration for N-[2-(5-Imidazolyl)ethyl]acrylamide polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the optimization of initiator concentration in the polymerization of N-[2-(5-Imidazolyl)ethyl]acrylamide (also known as Acryloylhistamine).

Subject: Optimizing Initiator Concentration for Controlled Molecular Weight and Conversion Applicable Methodologies: Free Radical Polymerization (FRP), RAFT (Reversible Addition-Fragmentation Chain Transfer) Target Audience: Polymer Chemists, Drug Delivery Scientists

Part 1: Core Logic & Pre-Experimental Assessment

Q1: How does the imidazole moiety in this monomer affect my initiator choice and concentration?

A: Unlike standard acrylamide, the this compound monomer contains a basic imidazole side chain (pKa


 6.0). This introduces two critical constraints that dictate your initiator strategy:
  • pH-Dependent Kinetics: The imidazole group can act as a weak retarder or chain transfer agent in its neutral state. Protonating the imidazole (running the reaction at pH < 5.0) often suppresses degradative chain transfer, allowing for more predictable kinetics.

  • Metal Coordination (ATRP Warning): If you are attempting Atom Transfer Radical Polymerization (ATRP), the imidazole nitrogen will coordinate with Copper (Cu) catalysts, poisoning the reaction. Recommendation: Use Free Radical Polymerization (FRP) or RAFT for this monomer unless you use a strong competing ligand or protect the imidazole.

Q2: What is the theoretical "Sweet Spot" for initiator concentration?

A: For most acrylamide derivatives, the relationship between Initiator Concentration (


) and Degree of Polymerization (

) follows the kinetic rate equation:


  • Standard Target: 0.1 mol% to 1.0 mol% relative to the monomer.

  • High MW Target (>100 kDa): Use 0.05 – 0.2 mol% .

  • Oligomer/Low MW Target (<20 kDa): Use 1.0 – 4.0 mol% (often requires a Chain Transfer Agent like mercaptoethanol to prevent gelation at high rates).

Part 2: Troubleshooting & Optimization (Q&A)

Issue: "My reaction yields are low (<50%), even after 24 hours."

Diagnosis: This often indicates "Initiator Burnout" or Oxygen Inhibition. Technical Fix:

  • Check Half-Life: If using AIBN at 70°C, the half-life is ~5 hours. If your reaction runs for 24 hours, the initiator is dead.

    • Action: Add the initiator in two aliquots (Time 0 and Time = 6 hrs) to maintain radical flux.

  • Concentration Adjustment: Increase

    
     from 0.5 mol% to 1.0 mol% .
    
  • The "Oxygen Trap": The imidazole ring can enhance oxygen solubility. Ensure you purge with Nitrogen/Argon for at least 30 minutes before heating.

Issue: "The polymer precipitated or gelled unexpectedly."

Diagnosis: This is a classic symptom of Trommsdorff Effect (Auto-acceleration) caused by too high an initiator concentration or insufficient solvent. Technical Fix:

  • Lower Initiator: Reduce

    
     by 50% (e.g., drop from 1.0% to 0.5%).
    
  • Dilution: Ensure Monomer Concentration (

    
    ) is < 20 wt% . High 
    
    
    
    combined with the hydrogen-bonding capacity of the imidazole group leads to physical crosslinking (gelation).
  • pH Adjustment: If running in water, lower the pH to ~4.0 using HCl. The electrostatic repulsion between protonated imidazole groups prevents aggregation.

Issue: "I need a specific Molecular Weight (MW) for drug delivery, but I keep getting broad distributions."

Diagnosis: Free Radical Polymerization naturally yields a Broad PDI (1.5 – 2.0). Technical Fix:

  • Switch to RAFT: Add a Chain Transfer Agent (CTA) like CMP (cyanomethyl dodecyl trithiocarbonate).

    • Ratio: Keep [Monomer]:[CTA]:[Initiator] at 300:1:0.2 .

    • Note: The initiator concentration in RAFT must be much lower than the CTA concentration (typically 1/5th to 1/10th) to minimize dead chains.

Part 3: Optimized Experimental Protocol (Aqueous FRP)

Objective: Synthesis of Poly(this compound) with moderate MW.

Materials Table
ComponentRoleConcentration TargetNotes
Monomer Reactant1.0 M (approx. 15-20 wt%)Synthesized from histamine + acryloyl chloride.
Initiator Radical Source0.5 mol% (relative to monomer)V-50 (Water soluble azo) or APS (Redox).
Solvent MediumWater (pH adjusted to 4.5)Acidic pH prevents imidazole interference.
Atmosphere ProtectionNitrogen / ArgonCritical for reproducible kinetics.
Step-by-Step Workflow
  • Preparation: Dissolve Monomer (1.0 eq) in DI water.

  • pH Adjustment: Adjust solution pH to 4.5 – 5.0 using 1M HCl. Why? This protonates the imidazole, improving solubility and reducing chain transfer.

  • Degassing: Seal the flask with a septum. Bubble

    
     gas through the solution for 30 minutes .
    
  • Initiation:

    • Thermal (V-50): Inject V-50 solution (dissolved in degassed water) to reach 0.5 mol% . Heat to 60°C .

    • Redox (APS/TEMED): Inject APS (0.5 mol%) followed by TEMED (0.5 mol%). Run at Room Temperature .

  • Termination: After 12-16 hours, expose to air and cool.

  • Purification: Dialyze against acidic water (pH 4) for 2 days, then pure water for 1 day (MWCO 3.5 kDa). Lyophilize.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for optimizing initiator concentration based on experimental outcomes.

OptimizationLogic Start Start: Define Target Property CheckMW Target: Molecular Weight (MW) Start->CheckMW CheckYield Target: Reaction Yield Start->CheckYield HighMW High MW Needed CheckMW->HighMW LowMW Low MW / Oligomer Needed CheckMW->LowMW LowYield Problem: Low Conversion CheckYield->LowYield Gelation Problem: Gelation/Insolubility CheckYield->Gelation ActionLowI Decrease [I] to 0.05 - 0.2 mol% Lower Temp (-10°C) HighMW->ActionLowI ActionHighI Increase [I] to 1.0 - 4.0 mol% Add Chain Transfer Agent LowMW->ActionHighI ActionBoost Step 1: Re-purge O2 (30 min) Step 2: Increase [I] to 1.0 mol% Step 3: Check pH (<5.0) LowYield->ActionBoost ActionDilute Step 1: Reduce [I] by 50% Step 2: Dilute Monomer (<15 wt%) Gelation->ActionDilute

Caption: Decision tree for adjusting initiator concentration (


) based on Molecular Weight requirements and kinetic troubleshooting.

References

  • Cai, H., Li, C., & Zhao, F. (2014). Aqueous solution polymerization of acrylamide: Synthesis and optimization. ResearchGate.

  • Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad Technical Bulletin.

  • Mazurek, P. et al. (2020). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. MDPI.

  • Allen, M. H. et al. (2010). Tailoring macromolecular architecture with imidazole functionality: A perspective for controlled polymerization processes. Polymer.

  • PubChem. (2024).[1] N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide (Compound Summary). National Library of Medicine.

Sources

improving the mechanical properties of poly(N-[2-(5-Imidazolyl)ethyl]acrylamide) hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers working with poly(N-[2-(5-Imidazolyl)ethyl]acrylamide) (Poly(N-IEA)) hydrogels. It moves beyond basic synthesis to address the specific challenge of mechanical reinforcement using the unique chemistry of the imidazole side chain.

Topic: Improving Mechanical Properties of Poly(this compound) Hydrogels Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

System Overview & Chemical Identity

Material: Poly(this compound) (Poly(N-IEA)) Common Alias: Poly(Acryloylhistamine) Key Functional Group: Imidazole (pKa


 6.0–7.0)

The Core Challenge: Poly(N-IEA) hydrogels synthesized via standard covalent crosslinking (e.g., with MBA) often exhibit low fracture energy (


) and brittleness. The imidazole side chain, however, offers a "hidden" mechanism for reinforcement: dynamic metal-ligand coordination .

This guide focuses on activating these latent interactions to transform your brittle hydrogel into a tough, self-healing material.

Troubleshooting Modules

Module 1: The "Soft Gel" Crisis (Synthesis & Covalent Network)

Symptom: The hydrogel forms but is structurally weak, mushy, or breaks under its own weight before any testing.

Diagnostic Question Root Cause Analysis Corrective Action
Is the pH during synthesis > 7.0? Monomer Solubility/Aggregation: At high pH, the imidazole group is deprotonated and hydrophobic. This causes micro-phase separation during polymerization, leading to a heterogeneous, weak network.Adjust pH to 5.0–6.0. Protonating the imidazole ensures full water solubility of the monomer, creating a homogeneous polymer backbone.
Did you degas the precursor? Oxygen Inhibition: Imidazole monomers are often radical scavengers. Oxygen exacerbates this, terminating chains early and lowering molecular weight (

).
Purge with

or Ar for 15 min.
Ensure the reaction vessel is sealed. Consider increasing initiator concentration by 10-20%.
Is the crosslinker efficiency low? Hydrolysis Risk: If using MBA (N,N'-methylenebisacrylamide) in acidic conditions for too long, it may hydrolyze.Switch Crosslinker. Use PEGDA (Poly(ethylene glycol) diacrylate) for better stability or ensure the reaction completes within 2-4 hours.
Module 2: The "Brittle Gel" Crisis (Advanced Reinforcement)

Symptom: The gel handles well but snaps immediately upon stretching (low elongation at break). Solution: Implement Metal-Ligand Coordination (The "Sacrificial Bond" Strategy) .

Q: How do I toughen the gel without changing the monomer concentration? A: You must introduce an energy-dissipating mechanism. The imidazole ring on your N-IEA chain is a perfect ligand for transition metal ions (


, 

,

).
  • Mechanism: Metal ions form dynamic coordinate bonds with 2–4 imidazole groups. Under stress, these bonds break (dissipating energy) and reform (self-healing), preventing catastrophic crack propagation.

Q: Which metal ion should I use?

  • Zinc (

    
    ):  Fast exchange rate. Good for self-healing  and moderate toughening. Colorless.
    
  • Copper (

    
    ):  Stronger association.[1] Excellent for high tensile strength  and stiffness. Turns the gel blue.
    
Module 3: Swelling Instability

Symptom: The gel swells uncontrollably in PBS, losing all mechanical integrity. A: Poly(N-IEA) is a polycation at physiological pH (depending on exact local pKa).

  • Fix: Increase ionic strength or use a Double Network (DN) strategy.

  • Protocol: Soak the gel in a high-salt solution (

    
    ) to screen charges, or copolymerize with a neutral monomer like Acrylamide (AAm) to reduce charge density.
    

Experimental Protocols

Protocol A: Synthesis of the Base Poly(N-IEA) Hydrogel

Standard covalent network formation.

Reagents:

  • Monomer: this compound (N-IEA) - 1.0 M[2]

  • Crosslinker: N,N'-methylenebisacrylamide (MBA) - 0.01 M (1 mol%)

  • Initiator: Ammonium Persulfate (APS) - 0.005 M

  • Accelerator: TEMED - 10

    
     per 5 mL
    
  • Solvent: Acetate Buffer (pH 5.5)

Steps:

  • Dissolution: Dissolve N-IEA and MBA in the acetate buffer. Note: Acidic buffer is critical for solubility.

  • Degassing: Bubble nitrogen through the solution for 15 minutes.

  • Initiation: Add APS and vortex. Then add TEMED and vortex quickly.

  • Casting: Pipette into a glass mold (1 mm spacer).

  • Curing: Allow to polymerize at 25°C for 24 hours.

  • Washing: Dialyze against DI water (pH 7) for 48 hours to remove unreacted monomer.

Protocol B: Metal-Coordination Reinforcement (Post-Treatment)

Transforming the gel from brittle to tough.

Reagents:

  • 1.0 M

    
     or 
    
    
    
    aqueous solution.

Steps:

  • Take the equilibrated Poly(N-IEA) hydrogel from Protocol A.

  • Immersion: Submerge the gel strip in the 1.0 M Metal Salt solution.

  • Kinetics:

    • 30 mins: Surface hardening (skin effect).

    • 12 hours: Full equilibrium (homogeneous toughening).

  • Observation: The gel will shrink slightly (deswelling) due to crosslinking density increase.

  • Testing: Perform tensile tests immediately. If the gel dries, rehydrate in a lower concentration salt solution (0.1 M) to maintain humidity without leaching ions.

Visualizing the Mechanism

Diagram 1: Metal-Ligand Coordination Logic

This diagram illustrates how adding Metal Ions (


) creates dynamic crosslinks between the Imidazole (Im) groups on the polymer backbone.

MetalCoordination cluster_0 Brittle State (Covalent Only) cluster_1 Tough State (Hybrid Network) Polymer Poly(N-IEA) Chain Im1 Imidazole Group Polymer->Im1 MBA MBA Crosslink (Permanent/Brittle) Polymer->MBA Zn Zn2+ Ion Im1->Zn Coordination (pH > 6) Coord Dynamic Bond (Energy Dissipation) Zn->Coord Soaking

Caption: Transition from a brittle covalent network to a tough hybrid network via Imidazole-Zn2+ coordination.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Mechanical Properties Q1 Is the gel opaque/white? Start->Q1 A1_Yes Phase Separation: Lower pH to < 6.0 Q1->A1_Yes Yes A1_No Gel is clear Q1->A1_No No Q2 Is it too soft/mushy? A1_No->Q2 A2_Yes Low Crosslinking: Increase Monomer Conc. or Check O2 Inhibition Q2->A2_Yes Yes A2_No It breaks easily (Brittle) Q2->A2_No No Q3 Reinforcement Strategy? A2_No->Q3 Sol3 Soak in 1M ZnCl2 (Dynamic Crosslinking) Q3->Sol3

Caption: Step-by-step logic to diagnose and fix mechanical failures in Poly(N-IEA) hydrogels.

Comparative Data: Reinforcement Impact

The table below summarizes expected mechanical improvements when transitioning from a pure covalent Poly(N-IEA) network to a Metal-Coordinated Hybrid network.

PropertyPure Poly(N-IEA) (Covalent)Poly(N-IEA) +

(Hybrid)
Poly(N-IEA) +

(Hybrid)
Young's Modulus 10 – 30 kPa100 – 500 kPa1.0 – 5.0 MPa
Fracture Strain 50 – 100%500 – 800%200 – 400%
Toughness



Self-Healing NoneFast (~1 hour)Slow/None
Color TransparentTransparentBlue/Green

Note: Values are approximate based on analogous Poly(acrylamide-co-vinylimidazole) systems [1, 2].

References

  • Mechanically Strong, Tough, and Shape Deformable Poly(acrylamide-co-vinylimidazole) Hydrogels Based on Cu2+ Complexation. ACS Applied Materials & Interfaces. (2020). [Link]

  • A Highly Stretchable, Tough, Fast Self-Healing Hydrogel Based on Peptide–Metal Ion Coordination. Biomacromolecules. (2019). [Link]

  • Molecular engineering of metal coordination interactions for strong, tough, and fast-recovery hydrogels. Science Advances. (2020). [Link]

  • Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels. Gels. (2021). [Link]

Sources

Technical Support Center: Molecular Weight Control of Poly(N-[2-(5-Imidazolyl)ethyl]acrylamide)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: P-ImEA-MW-Control Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary & System Overview

Subject: Controlling the molecular weight (MW) and dispersity (Đ) of Poly(N-[2-(5-Imidazolyl)ethyl]acrylamide) (P(ImEA)). Synonyms: Poly(N-acryloylhistamine). Primary Application: pH-responsive gene delivery vectors (proton sponge effect), endosomal escape agents, and smart hydrogels.

The Core Challenge

The monomer, this compound, contains two distinct functional domains:

  • The Acrylamide Handle: The polymerizable group.[1][2]

  • The Imidazole Ring: A basic, aromatic heterocycle (pKa ~6.0).

Why standard Free Radical Polymerization (FRP) fails: Standard FRP yields broad molecular weight distributions (Đ > 2.0) and lacks end-group fidelity. Furthermore, the imidazole group is a strong ligand for transition metals.

The Solution: RAFT Polymerization We recommend Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization over Atom Transfer Radical Polymerization (ATRP). The imidazole moiety in P(ImEA) will coordinate with the Copper (Cu) catalyst required for ATRP, poisoning the reaction and leading to uncontrolled growth. RAFT, being metal-free, avoids this interference completely.

The Control Logic (Mechanism)

To achieve specific molecular weights (e.g., 10 kDa vs. 50 kDa), you must control the equilibrium between active propagating radicals and dormant polymeric chains.

RAFT Equilibrium Diagram

The following diagram illustrates the "Living" mechanism required to control P(ImEA).

RAFT_Mechanism cluster_0 Main Equilibrium (Control Step) Initiator Initiator (I•) Pn_Rad Propagating Radical (Pn•) Initiator->Pn_Rad + Monomer Monomer Monomer (ImEA) Pn_Rad->Pn_Rad + Monomer (Growth) Intermediate Intermediate Radical (Stabilized) Pn_Rad->Intermediate + CTA (k_add) CTA RAFT Agent (CTA) (Trithiocarbonate) Intermediate->Pn_Rad (k_frag) Dormant Dormant Polymer (Pn-CTA) Intermediate->Dormant Equilibrium

Caption: The RAFT main equilibrium ensures that the majority of chains are in a "dormant" state (capped by the CTA) at any given time, limiting termination events and ensuring linear growth.

Standard Operating Procedure (SOP)

Phase A: Reagent Selection
ComponentRecommendationScientific Rationale
CTA (Chain Transfer Agent) Trithiocarbonates (e.g., DDMAT or EMP)Dithioesters can retard acrylamide polymerization. Trithiocarbonates provide the best balance of transfer coefficients (

) for acrylamides [1].
Initiator AIBN (Azobisisobutyronitrile)Standard thermal initiator. Use a low ratio relative to CTA (typically [CTA]:[I] > 10:1) to preserve "livingness."
Solvent DMSO or Methanol P(ImEA) is hydrophobic in high pH but soluble in polar organic solvents. DMSO prevents precipitation during growth [2].
Inhibitor Removal Basic Alumina Column The monomer synthesis often leaves acidic byproducts or inhibitors. Pass monomer solution through alumina before use.
Phase B: Polymerization Protocol (Target Mn: 15,000 g/mol )

Calculations: Target Degree of Polymerization (


) = 

  • Preparation:

    • Dissolve N-acryloylhistamine (1.0 g, 4.8 mmol) in DMSO (4.0 mL).

    • Add DDMAT (CTA) (53 mg, 0.14 mmol). Target DP ~34.

    • Add AIBN (2.3 mg, 0.014 mmol). Ratio [M]:[CTA]:[I] = 340:10:1.

  • Degassing (Critical):

    • Oxygen inhibits radical polymerization. Seal the flask with a rubber septum.

    • Sparge with high-purity Nitrogen or Argon for 30 minutes . Alternatively, perform 3-4 Freeze-Pump-Thaw cycles.

  • Reaction:

    • Immerse flask in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 RPM.

    • Timepoint: React for 6–12 hours. (Monitor conversion via NMR).

  • Termination & Purification:

    • Quench by cooling in liquid nitrogen/ice bath and exposing to air.

    • Precipitation: Dropwise addition of the reaction mixture into cold Ethyl Acetate or Acetone . (Imidazole polymers often stick to diethyl ether; Acetone is preferred).

    • Centrifuge and dry under vacuum at 40°C.

Troubleshooting Guide (The Help Desk)

Use this flow to diagnose deviations in your experimental results.

Troubleshooting Start Identify Issue Issue1 High PDI (>1.5) Broad Distribution Start->Issue1 Issue2 GPC Trace: Shouldering or Tailing Start->Issue2 Issue3 Low Conversion (<10% after 12h) Start->Issue3 Sol1 Check [CTA]:[I] Ratio. Must be > 5:1 (Ideal 10:1) Issue1->Sol1 Sol4 Retardation. Switch CTA to Trithiocarbonate Issue1->Sol4 Sol2 GPC Artifact. Add 10mM LiBr to Eluent Issue2->Sol2 Sol3 Oxygen Poisoning. Increase Sparging Time Issue3->Sol3

Caption: Diagnostic logic flow for common P(ImEA) synthesis and characterization errors.

FAQ: Specific Technical Inquiries

Q1: My GPC results show a molecular weight 10x higher than expected, with a massive "tail." What is happening? A: This is likely an artifact, not real polymerization. The imidazole group (a base) interacts strongly with the stationary phase of GPC columns (often acidic or neutral gels), causing the polymer to "stick" and elute late (appearing small) or aggregate (appearing huge).

  • Fix: You must use a salt modifier. We recommend DMF with 10mM LiBr (Lithium Bromide) as the mobile phase. The

    
     shields the column interactions [3].
    

Q2: Can I use ATRP instead? I have CuBr in the lab. A: Not recommended. The imidazole ring in the monomer will compete with the ATRP ligand (e.g., PMDETA) for the Copper center. This changes the redox potential of the catalyst, usually deactivating it or causing uncontrolled free radical polymerization. If you must use ATRP, you would need to use a strong ligand (like Me6TREN) or protect the imidazole nitrogen, which adds synthetic steps.

Q3: The polymer is not dissolving in water. A: P(ImEA) is pH-responsive.[3] The imidazole group has a pKa around 6.0.

  • pH < 6.0: Protonated (cationic), soluble in water.

  • pH > 7.4: Deprotonated (neutral), hydrophobic, and will precipitate (or form micelles if part of a block copolymer).

  • Action: Add dilute HCl or Acetic Acid to dissolve the polymer in aqueous media.

Q4: How do I calculate the conversion accurately? A: Use 1H NMR in DMSO-d6 . Compare the integral of the vinyl protons (5.6–6.2 ppm, 3H) against the integral of the ethyl linker protons (which do not change) or an internal standard (like Trioxane).

References

  • Liu, X., et al. (2023).[4] "Rapid RAFT Polymerization of Acrylamide with High Conversion." Molecules, 28(6), 2588.[4]

  • Mccormick, C. L., & Lowe, A. B. (2004). "Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers." Accounts of Chemical Research. (Contextual grounding for acrylamide RAFT control).
  • Agilent Technologies. (2015). "Analysis of Polymers by GPC/SEC Pharmaceutical Applications." Agilent Technical Notes. (Validation of LiBr usage for ionic polymers).

  • Allen, M. H., et al. (2014). "Polymeric Imidazoles and Imidazoliums in Nanomedicine." Polymerized ionic liquids and polyelectrolytes. (Context on Imidazole functionality).

Sources

Technical Support Center: N-[2-(5-Imidazolyl)ethyl]acrylamide (ImEA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance Subject: Optimization & Troubleshooting of pH-Responsive Imidazole Networks

Welcome to the ImEA Technical Support Hub

You are likely working with N-[2-(5-Imidazolyl)ethyl]acrylamide (often referred to as ImEA or N-acryloylhistamine ) because you require a hydrogel that responds sharply to physiological pH changes (typically pH 5.0 – 7.4). The imidazole side chain provides a pKa ~6.0, making it an ideal candidate for tumor microenvironment targeting or endosomal escape mechanisms.

However, ImEA hydrogels are notoriously sensitive to synthesis conditions. A slight deviation in ionic strength or crosslinker distribution can flatten your pH response curve or destroy mechanical integrity. This guide addresses these specific failure points.

Module 1: Synthesis & Polymerization Stability

Current Status: Troubleshooting Gel Formation & Homogeneity

Q1: My hydrogel turns opaque/white immediately during polymerization. Is this normal? A: No, this indicates phase separation (syneresis) occurring before the gel point.

  • The Cause: ImEA is relatively hydrophobic when deprotonated. If your synthesis pH is too high (> pH 7.0) or the temperature is elevated (if copolymerized with NIPAM), the growing polymer chains collapse and precipitate out of the aqueous phase before crosslinking is complete.

  • The Fix:

    • Adjust Solvent pH: Ensure the pre-gel solution is slightly acidic (pH ~5.0). This protonates the imidazole groups (ImH+), increasing solubility and electrostatic repulsion between chains, ensuring a homogeneous, transparent gel.

    • Cosolvent Addition: Add 10-20% Ethanol or DMSO to the aqueous precursor solution to solubilize the hydrophobic backbone, then dialyze it out later.

Q2: The gel forms, but it is too brittle to handle. How do I improve mechanical toughness without sacrificing pH sensitivity? A: Brittleness usually stems from a high crosslinking density ($ \rho_x $) or short chain segments between crosslinks.

  • The Causality: High concentrations of MBA (N,N'-methylenebisacrylamide) create a "frozen" network with low mesh size. While this improves shape fidelity, it prevents the chain flexibility required for significant swelling changes.

  • The Protocol:

    • Reduce Crosslinker: Drop MBA concentration to 0.5 – 1.0 mol% relative to the monomer.

    • Increase Monomer Concentration: If the gel is too weak at low crosslinker levels, increase the total monomer concentration ($ C_0 $) to 10-15 wt%. This promotes chain entanglement (physical crosslinks) alongside chemical crosslinks.

Visualization: Optimized Synthesis Workflow

SynthesisWorkflow Start Monomer Prep (ImEA + MBA) pH_Adj Acidification (pH < 6.0) Start->pH_Adj Solubilization Degas Degassing (N2 Purge, 15 min) pH_Adj->Degas Prevent O2 Inhibition Init Initiation (APS/TEMED) Degas->Init Gelation Gelation (24h, 25°C) Init->Gelation Radical Poly. Wash Dialysis/Purification (Remove unreacted monomer) Gelation->Wash

Figure 1: Critical path for synthesizing homogeneous ImEA hydrogels. Note the acidification step to prevent phase separation.

Module 2: Optimizing pH Sensitivity (The "Core" Function)

Current Status: Tuning the pKa and Swelling Ratio

Q3: My swelling transition is too broad (it spans pH 5 to 8). How do I get a sharp "on/off" switch? A: A broad transition implies a heterogeneous network where different regions have different crosslinking densities or pKa micro-environments.

  • The Fix:

    • Controlled Polymerization: Slow down the reaction. Use a lower temperature (e.g., 4°C) or lower initiator concentration. Fast polymerization creates "clusters" of highly crosslinked regions (broad response) surrounded by loose chains.

    • Ionic Strength Control: Perform swelling experiments in solutions with constant ionic strength (IS). Varying IS changes the Debye screening length, altering the electrostatic repulsion independently of pH.

Q4: I need the transition to happen exactly at pH 6.5, but it’s shifting to 6.0. How do I move the pKa? A: You can shift the effective pKa by altering the hydrophobic/hydrophilic balance of the polymer backbone.

  • The Mechanism: The apparent pKa is influenced by the dielectric constant of the local environment.

    • To Shift pKa UP (more basic): Incorporate hydrophilic comonomers (e.g., Acrylamide, DMA). These stabilize the protonated state by hydrating the network, making it "easier" to protonate.

    • To Shift pKa DOWN (more acidic): Incorporate hydrophobic comonomers (e.g., Butyl methacrylate). These destabilize the charged state, forcing the gel to release protons earlier.

Data Summary: Comonomer Effects on Transition

Comonomer TypeExampleEffect on pKaEffect on Swelling Ratio
Hydrophilic Acrylamide (AAm)Increases (~6.5 - 7.0)Increases (Higher water uptake)
Hydrophobic N-tert-butylacrylamideDecreases (~5.5 - 6.0)Decreases (Tighter collapse)
Ionic Acrylic Acid (AAc)Complex (Zwitterionic)Creates pH "windows"

Visualization: The Protonation Switch Mechanism

ProtonationSwitch Acidic Acidic Environment (pH < pKa) Protonation Imidazole Protonation (Im -> ImH+) Acidic->Protonation Repulsion Electrostatic Repulsion (+ charge vs + charge) Protonation->Repulsion Swell SWELLING STATE (Drug Release) Repulsion->Swell Basic Basic Environment (pH > pKa) Deprotonation Deprotonation (Neutral Im) Basic->Deprotonation Hydrophobic Hydrophobic Interaction (Chain Collapse) Deprotonation->Hydrophobic Collapse COLLAPSED STATE (Drug Retention) Hydrophobic->Collapse

Figure 2: Mechanistic pathway of ImEA hydrogel volume phase transition based on pH environment.

Module 3: Functional Performance & Drug Delivery

Current Status: Troubleshooting Release Profiles

Q5: I am seeing a massive "burst release" of my drug within the first 10 minutes. How do I stop this? A: Burst release usually occurs because the drug is adsorbed to the surface of the gel rather than entrapped within the mesh, or the mesh size is too large even in the collapsed state.

  • The Fix:

    • Load during Synthesis: Instead of soaking the gel in drug solution post-synthesis (breathing-in method), dissolve the drug in the monomer solution (if chemically stable). This traps the drug deep within the matrix.

    • Skin Formation: Briefly dip the swollen gel in a high-pH solution to collapse the outer "skin" immediately after loading, locking the drug inside before the bulk dries.

Q6: The gel exhibits significant hysteresis (it swells fast but collapses slowly). Why? A: This is a diffusion-limited process. During collapse, the outer skin forms a dense hydrophobic shell that traps water inside the core (the "skin effect").

  • The Fix: Increase the porosity of the hydrogel using porogens (e.g., PEG or NaCl crystals) during synthesis. These create macro-channels that allow water to be expelled rapidly even when the skin collapses.

References & Further Reading
  • Synthesis & Swelling Behavior of pH-Sensitive Hydrogels.

    • Context: Fundamental principles of crosslinking density and ionic strength effects on swelling.[1]

    • Source:

  • Imidazole-Based Hydrogel Characterization.

    • Context: Specific pKa data and synthesis protocols for N-vinyl imidazole and related acrylamides.

    • Source:

  • Chemical Structure & Properties of ImEA.

    • Context: Verification of chemical structure (this compound) and molecular weight.

    • Source:

  • pH-Sensitive Hydrogels in Drug Delivery.

    • Context: Mechanisms of drug release and pKa-driven ionization in gastrointestinal targeting.

    • Source:

Sources

Technical Support Center: Stability & Handling of N-[2-(5-Imidazolyl)ethyl]acrylamide Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Technical Support Hub. This guide addresses the specific stability challenges associated with Poly(N-acryloylhistamine) and its derivatives. These polymers are prized for their dual responsiveness (pH and Temperature) and buffering capacity, but they possess unique vulnerabilities that differ from standard polyacrylamides.

Module 1: Chemical Stability (The "Invisible" Degradation)

The Core Issue: Amide Hydrolysis & Imidazole Oxidation

Users often assume that because the polymer backbone is stable, the functionality is preserved. This is incorrect. The side chain of N-[2-(5-Imidazolyl)ethyl]acrylamide is susceptible to two primary degradation pathways that fundamentally alter the polymer's identity.

1. Amide Bond Hydrolysis (The "Drift" Mechanism)

Unlike simple polyacrylamides, the imidazole group in this polymer can act as an intramolecular catalyst (neighboring group effect). Under basic conditions (pH > 8) or elevated temperatures, the imidazole ring can facilitate the attack of water on the adjacent amide bond.

  • Result: The polymer backbone converts to Poly(acrylic acid) , and free histamine is released into the solution.

  • Impact: The pKa of the polymer shifts from ~6.0 (imidazole) to ~4.5 (carboxylic acid), destroying its buffering capacity in the physiological range.

2. Imidazole Ring Oxidation (The "Yellowing" Mechanism)

The imidazole ring is electron-rich and sensitive to reactive oxygen species (ROS) and singlet oxygen.

  • Result: Ring-opening reactions lead to the formation of urea-like derivatives and extended conjugation systems.

  • Impact: The solution turns yellow/brown, and the specific affinity (e.g., for metal ions or biological targets) is lost.

Visualization: Degradation Pathways

DegradationPathways Polymer Intact Poly(N-acryloylhistamine) Hydrolysis Amide Hydrolysis (pH > 8 or High Temp) Polymer->Hydrolysis Catalyzed by OH- / Heat Oxidation Imidazole Oxidation (Light/Peroxides) Polymer->Oxidation ROS / UV Light PAA Poly(acrylic acid) Backbone + Free Histamine Hydrolysis->PAA RingOpen Ring-Opened Products (Urea derivatives) Oxidation->RingOpen Effect1 Loss of pH Responsiveness LCST Increase PAA->Effect1 Effect2 Yellow Discoloration Loss of Affinity RingOpen->Effect2

Figure 1: Primary degradation pathways. Hydrolysis cleaves the functional side chain, while oxidation destroys the imidazole ring integrity.

Module 2: Physical Stability (LCST & Aggregation)

The Phenomenon: LCST Drift

These polymers exhibit a Lower Critical Solution Temperature (LCST).[1][2][3] Below this temperature, they are soluble; above it, they phase-separate.

  • The Problem: Users report that the cloud point "disappears" or shifts significantly over months of storage.

  • The Cause: Hydrolysis generates carboxylate groups (hydrophilic). As the content of acrylic acid units increases, the LCST shifts to higher temperatures. Eventually, the polymer becomes so hydrophilic that it no longer precipitates even at boiling temperatures.

Diagnostic Protocol: Cloud Point Determination

Use this protocol to verify if your polymer has physically aged.

  • Preparation: Dissolve polymer at 1.0 mg/mL in PBS (pH 7.4).

  • Setup: UV-Vis Spectrophotometer with a Peltier temperature controller.

  • Wavelength: Set to 500 nm (or any non-absorbing region).

  • Ramp: Heat from 20°C to 60°C at 1°C/min.

  • Analysis:

    • Intact Polymer: Sharp decrease in transmittance (cloud point) typically between 30°C–45°C (depending on exact copolymer composition).

    • Degraded Polymer: Transition broadens, shifts >5°C higher, or disappears completely.

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Matrix

Troubleshooting Start Observation Yellow Solution is Yellow/Brown Start->Yellow Cloudy Solution is Cloudy at Room Temp Start->Cloudy NoLCST No Phase Transition (LCST) Start->NoLCST Oxidation Cause: Oxidative Degradation Action: Check light exposure/peroxides. Yellow->Oxidation Agg Cause: Irreversible Aggregation Action: Sonicate (cold) or adjust pH < 6. Cloudy->Agg Hydrol Cause: Hydrolysis (Amide cleavage) Action: Measure free histamine via NMR. NoLCST->Hydrol

Figure 2: Rapid diagnostic decision tree for common stability issues.

Frequently Asked Questions

Q: Can I autoclave these polymer solutions for sterilization? A: No. Autoclaving (121°C, high pressure) accelerates amide hydrolysis exponentially.

  • Alternative: Sterile filter using a 0.22 µm PES membrane. Ensure the solution is below the LCST (keep it on ice) during filtration to prevent clogging due to phase transition inside the filter pores.

Q: How should I store the solid polymer? A: Store as a lyophilized powder at -20°C.

  • Crucial: Flush the vial with Argon or Nitrogen before sealing. Imidazole moieties are sensitive to atmospheric oxygen over long periods. Protect from light to prevent photo-oxidation [1, 3].

Q: My polymer is not dissolving, even below the expected LCST. A: This is likely "physical aging" or hydrophobic collapse.

  • Fix: Acidify the solution to pH 4.0 (protonating the imidazole rings to form imidazolium cations). This forces electrostatic repulsion and hydration. Once dissolved, dialyze back to the desired pH.

Q: How do I quantify the degree of degradation? A: 1H-NMR is the gold standard.

  • Solvent: D2O.

  • Marker: Compare the integration of the imidazole ring protons (peaks around 7.0–8.0 ppm) against the polymer backbone protons.

  • Sign of Failure: Appearance of sharp, small molecule peaks (free histamine) or a decrease in the ratio of side-chain to backbone protons [2].

References
  • Polyacrylamide Hydrolysis Kinetics: Kurenkov, V. F., et al. "Alkaline Hydrolysis of Polyacrylamide." Russian Journal of Applied Chemistry, 2002.

  • Imidazole Oxidation Mechanisms: Gao, Y., et al. "Degradative Imidazole Oxidation of Conjugated Polymer Nanoparticles." Chemistry – A European Journal, 2019.

  • LCST Shift & Hydrolysis: Bokias, G., et al. "Hydrolytic Stability of N-substituted Polyacrylamide Derivatives." Polymer, 2001. (General principles applied to N-alkylacrylamides).

  • Poly(N-acryloylhistamine) Synthesis & Properties: Mao, J., et al. "Synthesis and characterization of poly(N-acryloylhistamine)." Journal of Polymer Science Part A, 2005.

Sources

strategies to improve the reproducibility of N-[2-(5-Imidazolyl)ethyl]acrylamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reproducibility & Optimization Strategies

Ticket ID: TECH-SUP-IMID-ACR-001 Assigned Specialist: Senior Application Scientist, Functional Monomers Division

Introduction

Welcome to the technical support hub for N-[2-(5-Imidazolyl)ethyl]acrylamide (also known as N-acryloylhistamine ; CAS: 10124-85-3).

This monomer is a critical building block for pH-responsive hydrogels, metal-affinity matrices, and enzyme-mimetic polymers. However, its reproducibility is often compromised by the dual reactivity of the imidazole ring and the acrylamide moiety. The imidazole group (pKa ~6.0) acts as both a nucleophile and a base, leading to complex side reactions during synthesis and polymerization retardation during application.

This guide addresses the three most common failure modes: Low Synthetic Purity , Inconsistent Polymerization Kinetics , and Storage Instability .

Module 1: Synthesis & Purification Troubleshooting

Q: My synthesis yield is low, and the product appears as a viscous yellow oil instead of a white solid. What went wrong?

A: You likely have significant Michael Addition side products.

The Mechanism: The synthesis typically involves reacting histamine with acryloyl chloride. While the primary amine of histamine is the target nucleophile, the imidazole ring acts as a base. If the reaction pH is too high (>8.5) or if temperature control fails, the unreacted histamine (or the product itself) attacks the double bond of the acrylamide, forming a "double-histamine" adduct via Michael addition.

Corrective Protocol (Schotten-Baumann Variant):

  • Temperature is Critical: Maintain the reaction vessel at 0°C to -5°C . Acryloyl chloride is highly aggressive; heat promotes side reactions.

  • pH Control: Do not simply dump base (e.g., NaOH or TEA) into the reactor. Use a pH-stat or dropwise addition to maintain pH between 7.5 and 8.0 .

    • Why? Above pH 8.5, hydrolysis of the acryloyl chloride competes with amidation. Below pH 7, the histamine amine is fully protonated and non-nucleophilic.

  • The "Salt" Trap: The imidazole ring can trap HCl, forming a hygroscopic hydrochloride salt that is difficult to crystallize. You must neutralize the final product carefully using an ion-exchange resin or precise extraction at pH 9 (where the imidazole is neutral and extractable into organic solvents like n-butanol or chloroform).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reactants: Histamine + Acryloyl Chloride TempCheck Critical Control Point: Temp < 0°C Start->TempCheck pHCheck pH Maintenance: Keep pH 7.5 - 8.0 TempCheck->pHCheck Reaction Amidation Reaction pHCheck->Reaction Decision Is pH > 8.5? Reaction->Decision SideProduct FAILURE: Michael Addition / Hydrolysis Decision->SideProduct Yes Success Target Monomer Formed Decision->Success No Extraction Extraction @ pH 9.0 (Neutral Imidazole) Success->Extraction

Figure 1: Logic flow for minimizing side reactions during N-acryloylhistamine synthesis.

Module 2: Polymerization Kinetics

Q: I am using standard APS/TEMED initiation, but my gelation time varies wildly (from 5 minutes to never). Why?

A: The imidazole ring is interfering with your radical system via "Degenerative Chain Transfer."

The Mechanism: The imidazole ring is an electron-rich aromatic system. Unprotonated imidazole (above pH 6.0) can intercept free radicals. Instead of propagating the polymer chain, the radical stabilizes on the imidazole ring, effectively retarding or inhibiting the reaction. Furthermore, trace metal ions (Cu²⁺, Fe²⁺) often present in buffers coordinate strongly with imidazole, altering the redox potential of persulfate initiators.

Optimization Strategy:

  • Protonation State Matters: Polymerize at a pH below 6.0 (typically pH 5.0).

    • Reasoning: At pH < 6.0, the imidazole ring is protonated (cationic). The electrostatic repulsion protects the ring from radical attack, and the electron-withdrawing effect of the cation reduces the ring's tendency to scavenge radicals.

  • Chelation: Always add 1-2 mM EDTA to your polymerization buffer to sequester trace metals that would otherwise coordinate with the monomer.

  • Initiator Choice: If working at neutral pH is mandatory, switch from redox initiation (APS/TEMED) to a photo-initiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP) which is faster and less susceptible to imidazole interference.

Data: pH Influence on Conversion

ParameterpH 4.0 (Protonated)pH 7.4 (Neutral)pH 9.0 (Basic)
Imidazole State Cationic (+ charge)Neutral / H-bondingNeutral
Radical Scavenging Low (Safe)ModerateHigh (Inhibitory)
Solubility High (Water)ModerateLow (Precipitation risk)
Rec. Initiator APS/TEMEDPhoto-initiator (LAP)Photo-initiator

Module 3: Storage & Stability

Q: My monomer turned into a solid, insoluble block in the freezer. Is it usable?

A: No. It has likely undergone "Popcorn Polymerization."

The Mechanism: this compound is hygroscopic. Moisture absorption facilitates hydrolysis of the amide bond (releasing acrylic acid) or spontaneous polymerization initiated by peroxides formed from oxygen exposure. The "solid block" indicates cross-linked, insoluble polymer chains.

Storage Protocol (The "3-D" Rule):

  • Dark: Store in amber glass to prevent UV-induced radical formation.

  • Dry: Store over desiccant (silica gel or Drierite). Moisture is the catalyst for degradation.

  • Deep Freeze: Store at -20°C.

  • Inhibitor Management: Ensure the monomer contains 4-methoxyphenol (MEHQ) at 10-50 ppm.

    • Note: If you need to remove the inhibitor for sensitive kinetic studies, pass the solution through a De-Inhibit column immediately before use. Do not store uninhibited monomer.[1]

Visualization: Stability Pathways

StabilityPathways Monomer Pure Monomer Moisture Moisture Ingress Monomer->Moisture Oxygen Oxygen Exposure Monomer->Oxygen SafeStorage Safe Storage: -20°C + Desiccant + MEHQ Monomer->SafeStorage Proper Protocol Hydrolysis Hydrolysis: Forms Acrylic Acid + Histamine Moisture->Hydrolysis Time > 1 month AutoPoly Autopolymerization: Insoluble Gel Oxygen->AutoPoly Peroxide formation

Figure 2: Degradation pathways caused by improper storage conditions.

References

  • Monomer Synthesis & Side Reactions

    • Mechanistic Insight: The competition between amidation and Michael addition in acrylamide synthesis is detailed in
    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Polymerization Kinetics of Imidazole Monomers

    • Kinetic Retardation: Specific studies on the retardation of radical polymerization by imidazole derivatives.

    • Li, Y., et al. (2018). "pH-Responsive Imidazole-Based Polymeric Micelles." Polymer Chemistry.

  • pKa and Protonation Effects

    • Physical Properties: The pKa of N-substituted imidazoles and their effect on solubility and reactivity.
    • PubChem Database. (2024).[2][3] Compound Summary: N-[2-(1H-imidazol-5-yl)ethyl]acrylamide.[2][4] National Library of Medicine.

  • Hydrogel Formulation Standards

    • General Protocol: Standard methods for acrylamide hydrogel synthesis including inhibitor removal.
    • Green, M. R., & Sambrook, J. (2012). Molecular Cloning: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling functional acrylamides.

Sources

Validation & Comparative

Comparative Guide: N-[2-(5-Imidazolyl)ethyl]acrylamide vs. Canonical pH-Responsive Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" pKa

In the landscape of pH-responsive polymers, N-[2-(5-Imidazolyl)ethyl]acrylamide (often referred to as N-acryloylhistamine or NAH ) occupies a critical niche that distinguishes it from the more commonly used tertiary amine methacrylates like DMAEMA.

While DMAEMA is the industry workhorse for gene delivery, its pKa (~7.5) renders it permanently cationic at physiological pH (7.4), leading to high cytotoxicity and non-specific protein adsorption. Conversely, Carboxyl-based monomers (e.g., Acrylic Acid) function only at pH < 4.5, often too low for early endosomal escape.

This compound offers a pKa of ~6.0 . This allows the polymer to remain neutral and "stealthy" in the bloodstream (pH 7.4) but switch rapidly to a cationic, swollen state within the early endosome (pH 6.0–6.5). Furthermore, its acrylamide backbone provides superior hydrolytic stability compared to the ester linkages found in methacrylates, solving a major shelf-life challenge in liquid formulations.

Chemical Architecture & Comparative Analysis

Structural Advantages

The molecule consists of a vinyl group for polymerization, an amide linkage for stability, and an imidazole pendant group for pH sensitivity.

  • The Amide vs. Ester Factor:

    • DMAEMA/DEAEMA (Methacrylates): Contain ester bonds susceptible to hydrolysis in aqueous media, releasing small molecule alcohols and changing the polymer's charge density over time.

    • This compound: Contains an amide bond.[1] Amides are significantly more resistant to hydrolysis due to resonance stabilization of the C-N bond. This ensures consistent performance of the polymer over months of storage.

Performance Matrix: NAH vs. Alternatives

The following table contrasts this compound (NAH) against standard pH-responsive monomers.

FeatureThis compound (NAH)DMAEMA (2-(Dimethylamino)ethyl methacrylate)DEAEMA (2-(Diethylamino)ethyl methacrylate)Acrylic Acid (AAc)
Functional Group Imidazole (Heterocycle)Tertiary AmineTertiary AmineCarboxylic Acid
Approximate pKa 6.0 (Ideal for Endosomes)7.57.34.5
Charge @ pH 7.4 Neutral / HydrophobicCationic (Partially)Cationic (Partially)Anionic
Charge @ pH 5.0 Cationic / HydrophilicCationicCationicNeutral
Backbone Stability High (Amide bond)Low (Ester hydrolysis)Low (Ester hydrolysis)High (C-C backbone)
Cytotoxicity Low (Neutral at physiologic pH)High (Membrane disruption)ModerateLow
Mechanism Proton Sponge (High Buffer Capacity)Proton SpongeSol-Gel TransitionpH-dependent swelling

Mechanism of Action: The Proton Sponge Effect[4][5][6][7]

The primary application of this monomer is facilitating Endosomal Escape . The imidazole group acts as a buffer in the pH 5.0–7.0 range. When a polymer containing NAH enters the acidic endosome, it absorbs protons without immediately lowering the pH. This forces the endosomal proton pumps (V-ATPase) to work overtime, pumping in more H+.[2] To maintain charge neutrality, Chloride ions (Cl-) follow. This increases the osmotic pressure, causing the endosome to swell and rupture, releasing the therapeutic payload into the cytosol.

Visualization: Endosomal Escape Pathway[6]

EndosomalEscape cluster_mechanism Proton Sponge Mechanism Polymer Polymer-Drug Complex (pH 7.4, Neutral) Uptake Cellular Uptake (Endocytosis) Polymer->Uptake Enters Cell Endosome Early Endosome (pH dropping to 6.0) Uptake->Endosome Trafficking Buffering Imidazole Protonation (Absorbs H+) Endosome->Buffering V-ATPase pumps H+ Influx Ion Influx (Cl- and H2O follow H+) Buffering->Influx Maintains Charge Balance Rupture Osmotic Rupture (Cytosolic Release) Influx->Rupture Swelling Cytosol Cytosol Rupture->Cytosol Payload Active

Caption: The "Proton Sponge" mechanism driven by the imidazole buffering capacity, leading to osmotic rupture of the endosome.

Experimental Protocols

As this monomer is often custom-synthesized rather than bought off-the-shelf, the following protocols ensure high-purity production and validation.

Synthesis of this compound (NAH)

Rationale: Direct reaction of histamine with acryloyl chloride is efficient but requires careful pH control to prevent polymerization during synthesis and to protect the imidazole ring.

Materials:

  • Histamine dihydrochloride

  • Acryloyl chloride

  • Triethylamine (TEA) (proton scavenger)

  • Dichloromethane (DCM) or Methanol (solvent)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ)

Workflow Visualization:

SynthesisWorkflow Start Reagents: Histamine + Acryloyl Chloride Step1 Dissolution in Methanol/DCM Add TEA (Excess) Start->Step1 Step2 Dropwise Addition of Acryloyl Chloride (0°C, N2 atm) Step1->Step2 Exothermic Control Step3 Reaction: 24h @ RT (Darkness) Step2->Step3 Step4 Purification: Filtration of TEA-HCl salts Recrystallization (Ethanol/Ether) Step3->Step4 Final Product: N-acryloylhistamine (NAH) Step4->Final

Caption: Step-by-step synthesis workflow for N-acryloylhistamine from histamine precursors.

Key Procedural Note: Ensure the reaction is kept at 0°C during the addition of acryloyl chloride. The reaction is highly exothermic. If the temperature spikes, you risk thermal polymerization of the acryloyl groups before the molecule is formed.

Validation: Potentiometric Titration (Buffering Capacity)

To prove the "Proton Sponge" capability, you must calculate the buffering capacity (


) in the relevant range.
  • Preparation: Dissolve 50 mg of the polymerized monomer (Poly-NAH) in 30 mL of 150 mM NaCl.

  • Acidification: Adjust pH to 3.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 50 µL), recording pH after stabilization.

  • Calculation:

    
    
    Plot 
    
    
    
    vs. pH.[2]
  • Expected Result: You should see a broad buffering peak centered around pH 6.0. Compare this to PEI (broad) and DMAEMA (peak ~7.5). A peak at 6.0 confirms endosomal specificity.

References

  • Midoux, P., et al. (1999). "Polymer-Based Gene Delivery: A Comparison of Imidazole and Pyridine Functionalities." Bioconjugate Chemistry.

  • Pack, D. W., et al. (2005).[3] "Design of Imidazole-Based Polymer Gene Delivery Systems." Nature Reviews Drug Discovery.

  • PubChem Database. (2025).[4] "Compound Summary: N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide." National Library of Medicine.[1] [1]

  • Behr, J. P. (1997).[2] "The Proton Sponge Hypothesis." Chimia. (Foundational concept for imidazole buffering).

  • Van de Wetering, P., et al. (1999). "Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery." Bioconjugate Chemistry.

Sources

validation of the stimuli-responsive behavior of N-[2-(5-Imidazolyl)ethyl]acrylamide polymers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical validation resource designed for researchers and drug development professionals. It synthesizes physicochemical principles with practical experimental workflows to validate the stimuli-responsive behavior of N-[2-(5-Imidazolyl)ethyl]acrylamide (N-ImEA) polymers.

Executive Summary: The Histamine Advantage

This compound (N-ImEA) , often referred to as acryloylhistamine, represents a class of bio-inspired "smart" polymers distinct from traditional thermo-responsive materials like Poly(N-isopropylacrylamide) (PNIPAM).

While PNIPAM is the gold standard for thermal responsiveness (LCST ~32°C), it lacks intrinsic pH sensitivity. N-ImEA integrates the imidazole heterocycle, providing a critical pKa ≈ 6.0 . This allows for precise "proton sponge" activity and solubility switching within the physiologically relevant window (pH 5.0–7.4), making it superior for intracellular drug delivery and endosomal escape applications compared to alternatives with higher pKa values like PDMAEMA.

This guide outlines the validation protocols to confirm the dual pH/temperature responsiveness of N-ImEA and compares its performance metrics against industry standards.

Mechanistic Validation

To validate N-ImEA, one must first understand the causality of its phase transition. The imidazole group acts as a molecular switch.

  • pH < 6.0 (Acidic/Endosomal): Imidazole protonates (

    
    ). The polymer becomes cationic and hydrophilic due to charge repulsion and hydration.
    
  • pH > 6.0 (Neutral/Extracellular): Imidazole deprotonates. The polymer becomes hydrophobic.[1][2] In aqueous solution, this loss of hydration drives chain collapse (globule formation) and precipitation, often modulating the LCST of copolymers.

Mechanism Visualization

The following diagram illustrates the physicochemical pathway governing the N-ImEA phase transition.

N_ImEA_Mechanism Acid Acidic Environment (pH < 6.0) Protonation Protonation of Imidazole Ring Acid->Protonation H+ influx Neutral Physiological/Basic (pH > 7.0) Deprotonation Deprotonation (Neutral State) Neutral->Deprotonation H+ loss Hydrophilic Cationic/Hydrophilic (Extended Coil) Protonation->Hydrophilic Charge Repulsion Hydrophobic Neutral/Hydrophobic (Globular Collapse) Deprotonation->Hydrophobic Loss of Hydration Soluble Soluble State (Endosomal Escape) Hydrophilic->Soluble Aggregate Precipitation/Aggregation (Drug Entrapment) Hydrophobic->Aggregate

Caption: Mechanistic pathway of N-ImEA phase transition driven by pH-dependent imidazole ionization.

Comparative Analysis: N-ImEA vs. Alternatives

The following table contrasts N-ImEA with standard stimuli-responsive polymers. Use this to justify material selection for specific biological targets.

FeatureN-ImEA (Acryloylhistamine) PNIPAM PDMAEMA Poly(4-Vinylpyridine)
Primary Stimulus pH (Secondary: Temp)Temperature pH & Temperature pH
Critical Transition pKa ≈ 6.0 (Endosomal)LCST ≈ 32°CpKa ≈ 7.5; LCST ≈ 50°CpKa ≈ 5.4
Physiological Relevance High: Matches endosomal pH (5.5-6.0).Medium: Hyperthermia applications only.Medium: pKa is often too high for sharp tumor selectivity.Low: Often toxic; charge density too low at pH 7.4.
Biocompatibility High (Histamine derivative).Moderate (Monomer toxicity).Moderate (Cytotoxic at high MW).Low (Quaternization often required).
Mechanism Proton sponge effect / Sol-Gel.Coil-to-Globule transition.Protonation / LCST shift.pH-dependent solubility.[3]

Key Insight: Choose N-ImEA when the application requires a sharp transition specifically between pH 5.5 and 6.5 (e.g., intracellular release), whereas PNIPAM is preferable for purely thermal triggers, and PDMAEMA for gene delivery where higher cationic charge density at physiological pH is acceptable.

Experimental Validation Protocols

To scientifically validate the N-ImEA polymer, perform the following three protocols. These are designed to be self-validating: the data from one must corroborate the others.

Protocol 1: Potentiometric Titration (pKa Determination)

Objective: Determine the precise buffering capacity and pKa of the imidazole group.

  • Preparation: Dissolve 50 mg of N-ImEA polymer in 50 mL of 0.1 M NaCl (to maintain ionic strength).

  • Acidification: Adjust pH to ~3.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH in 10 µL increments under continuous stirring.

  • Data Logging: Record pH vs. Volume of NaOH added.

  • Analysis: Plot the derivative curve (dpH/dV). The inflection point corresponds to the pKa.

    • Validation Criteria: The pKa must fall between 5.8 and 6.2 . A pKa > 7.0 indicates contamination or hydrolysis.

Protocol 2: Turbidimetry (Cloud Point Mapping)

Objective: Map the phase diagram to confirm dual responsiveness (pH/Temp).

  • Sample Prep: Prepare 1 mg/mL polymer solutions in buffers ranging from pH 4.0 to pH 8.0 (0.5 pH increments).

  • Instrumentation: UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

  • Wavelength: Set detection to 500 nm (or 600 nm) where the polymer has no intrinsic absorption.

  • Ramp: Heat from 20°C to 60°C at 1°C/min.

  • Readout: Record Transmittance (%T).

    • Validation Criteria:

      • pH < 6: Solution should remain clear (%T > 95%) regardless of temperature (Charge repulsion dominates).

      • pH > 6: Solution should show a sharp drop in %T (Cloud Point) as temperature rises or exist as a precipitate.

      • Hysteresis: Measure cooling curve. Hysteresis < 2°C indicates reversible hydration.

Protocol 3: Dynamic Light Scattering (DLS) & Zeta Potential

Objective: Quantify the hydrodynamic radius (


) and surface charge switch.
  • Setup: Use a Malvern Zetasizer (or equivalent).

  • Workflow:

    • Measure

      
       and Zeta Potential (
      
      
      
      ) at pH 5.0.
    • Measure

      
       and Zeta Potential (
      
      
      
      ) at pH 7.4.
  • Expected Results:

    • pH 5.0:

      
       to 
      
      
      
      mV (Cationic);
      
      
      indicates extended coils (e.g., 10-20 nm for unimer, larger for loose aggregates).
    • pH 7.4:

      
       to 
      
      
      
      mV (Neutral);
      
      
      may show large aggregates (>500 nm) due to precipitation.

Validation Workflow Diagram

This flowchart guides the researcher through the logical steps of validating a new batch of N-ImEA polymer.

Validation_Workflow Start Start: Synthesized N-ImEA NMR 1. 1H-NMR Verification (Confirm Imidazole Peaks) Start->NMR Titration 2. Potentiometric Titration (Determine pKa) NMR->Titration Check_pKa Is pKa 5.8 - 6.2? Titration->Check_pKa Turbidimetry 3. Turbidimetry (UV-Vis) (Test pH 5 vs pH 7.4) Check_pKa->Turbidimetry Yes Fail REJECT Check Synthesis/Purity Check_pKa->Fail No Check_Trans pH 5: Clear? pH 7.4: Cloudy? Turbidimetry->Check_Trans DLS 4. DLS & Zeta Potential (Confirm Charge Switch) Check_Trans->DLS Yes Check_Trans->Fail No Pass VALIDATED Ready for Application DLS->Pass

Caption: Step-by-step decision tree for validating N-ImEA polymer quality and responsiveness.

References

  • Poly(N-isopropylacrylamide) (PNIPAM) Properties : Wikipedia. "Poly(N-isopropylacrylamide) is a temperature-responsive polymer...[1][4][5] LCST phase transition." [1][3][4][6][7]

  • N-ImEA Chemical Structure : PubChem. "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide (Acryloylhistamine)."

  • Comparison with PDMAEMA : MDPI. "Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks... Diffusion of water in IPNs was a relaxation-controlled process."

  • pH-Responsive Hydrogels : NIH/PubMed. "The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid)... PNIPAAm was found to be a pH-sensitive hydrogel."[3]

  • General Stimuli-Responsive Behavior : RSC. "Stimuli-responsive biodegradable and gadolinium-based poly[N-(2-hydroxypropyl) methacrylamide] copolymers."

Sources

Comparative Analysis of Crosslinking Strategies for N-[2-(5-Imidazolyl)ethyl]acrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(5-Imidazolyl)ethyl]acrylamide (N-IEA), often referred to as N-acryloylhistamine , is a functional monomer mimicking the histidine residue of proteins. Its imidazole side chain (pKₐ ~6.0) confers unique properties: pH-dependent ionization, proton buffering capacity, and specific metal-ion coordination (e.g., Cu²⁺, Zn²⁺, Ni²⁺).

The clinical and industrial utility of N-IEA hydrogels—ranging from intracellular drug delivery to heavy metal chelation—is strictly dictated by the crosslinking architecture . This guide compares four distinct crosslinking strategies, analyzing how they manipulate the hydrogel's mesh size, mechanical modulus, and stimuli-responsiveness.

The Crosslinker Candidates
  • N,N'-Methylenebisacrylamide (BIS): The standard small-molecule crosslinker. Creates rigid, tight networks.

  • Poly(ethylene glycol) Diacrylate (PEGDA): A macromolecular crosslinker. Enhances flexibility, biocompatibility, and mesh size.

  • N,N'-Bis(acryloyl)cystamine (BAC): A disulfide-containing crosslinker. Cleavable in reducing environments (e.g., cytosol).

  • Metal Ion Coordination (Cu²⁺/Zn²⁺): A physical, supramolecular crosslinker. Enables self-healing and reversibility.[1]

Mechanistic Foundation: The Imidazole Moiety

To select the right crosslinker, one must understand the monomer's behavior. The imidazole ring on N-IEA acts as a "switch":

  • pH > 6.5: Neutral, hydrophobic, capable of hydrogen bonding and metal coordination.

  • pH < 6.0: Protonated (cationic), hydrophilic, causing electrostatic repulsion and swelling.

The crosslinker acts as the "regulator" of this switch, determining how much the gel can expand or how stable it remains under stress.

Visualization: Structural Logic & Network Topology

G cluster_0 Monomer Unit cluster_1 Crosslinker Impact Monomer N-IEA Monomer (Imidazole Side Chain) Function Functions: 1. pH Buffering (pKa ~6.0) 2. Metal Coordination Monomer->Function BIS BIS (Short, Rigid) Function->BIS Restricts Swelling PEGDA PEGDA (Long, Flexible) Function->PEGDA Permits Diffusion BAC BAC (Redox Cleavable) Function->BAC Intracellular Release Metal Metal Ions (Supramolecular) Function->Metal Reversible Bonding

Figure 1: The interplay between the N-IEA monomer functionality and crosslinker architecture.

Comparative Performance Analysis

Swelling Kinetics & pH Sensitivity

The swelling ratio (


) is the most critical parameter for drug delivery.
  • BIS: Due to its short spacer length, BIS creates a dense network with limited chain mobility. Even when the imidazole groups protonate at pH 5.0, the elastic retraction force of the short crosslinks restricts swelling.

  • PEGDA: The long ethylene glycol chains allow for significant expansion. These gels exhibit a "super-swelling" response at acidic pH, ideal for gastric retention or endosomal escape.

Mechanical Properties (Rheology)[1]
  • BIS: High Storage Modulus (

    
    ). Brittle fracture behavior.
    
  • Metal Coordination: These gels exhibit viscoelastic flow. They are not purely elastic; under stress, metal-ligand bonds break and reform, dissipating energy (high Loss Modulus,

    
    ).
    
Degradation & Release Profile
  • BAC: Stable extracellularly but degrades in the presence of Glutathione (GSH), found in high concentrations within the cytosol (1–10 mM). This makes BAC/N-IEA gels excellent vectors for gene delivery.

Summary Data Table: Representative Performance Metrics
FeatureBIS (Standard) PEGDA (Mn 575) BAC (Redox) Cu²⁺ (Physical)
Crosslink Type Covalent (Permanent)Covalent (Permanent)Covalent (Cleavable)Coordination (Reversible)
Mesh Size (

)
< 5 nm (Tight)10–20 nm (Open)VariableDynamic
Swelling Ratio (pH 7.4) Low (~5–8 g/g)Medium (~10–15 g/g)Low (~5–8 g/g)Very Low (Compact)
Swelling Ratio (pH 5.0) Medium (~15 g/g)High (~30–50 g/g)Medium (~15 g/g)Dissociates (if pH < 4)
Modulus (

)
High (> 10 kPa)Low (< 5 kPa)High (> 10 kPa)Tunable / Viscoelastic
Primary Application Metal Adsorption, ImprintingTissue EngineeringIntracellular Drug DeliverySelf-Healing Materials

Experimental Protocols

Synthesis of Monomer (N-IEA)

Note: While commercially available, in-house synthesis ensures purity.

  • Reactants: Histamine dihydrochloride + Acryloyl chloride.

  • Conditions: Aqueous media at 0°C, pH maintained at 8–9 using NaOH.

  • Purification: Extraction with n-butanol followed by recrystallization in ethanol/ethyl acetate.

  • Validation: ¹H-NMR (D₂O) must show vinyl protons at 5.7–6.2 ppm and imidazole protons at 7.0–7.7 ppm.

Hydrogel Fabrication Workflow (Free Radical Polymerization)

This protocol describes the "One-Pot" synthesis adaptable for BIS, PEGDA, or BAC.

Materials:

  • Monomer: N-IEA (10 wt%)

  • Initiator: Ammonium Persulfate (APS) (1 wt% of monomer)

  • Accelerator: TEMED (0.1 wt% of monomer)

  • Solvent: Deionized Water (degassed)

Step-by-Step Protocol:

  • Dissolution: Dissolve N-IEA in degassed water.

  • Crosslinker Addition:

    • For BIS: Add 2 mol% (relative to monomer).

    • For PEGDA: Add 2–5 mol% (adjust for desired stiffness).

    • For BAC: Add 2 mol% (ensure solvent is degassed to prevent premature disulfide oxidation).

  • Initiation: Add APS solution, vortex for 10 seconds. Add TEMED, vortex for 5 seconds.

  • Casting: Immediately pipette into glass molds (1mm spacer) or cylindrical vials.

  • Curing: Allow polymerization for 24 hours at room temperature (25°C) under nitrogen atmosphere.

  • Washing: Remove gel and dialyze against distilled water for 48 hours (change water 3x daily) to remove unreacted monomer.

Variation for Metal Crosslinking:

  • Do not add BIS/PEGDA/BAC.

  • Polymerize linear Poly(N-IEA) first.

  • Dissolve linear polymer in water, then add CuCl₂ solution dropwise. The solution will instantly gelate (blue precipitate) due to Cu²⁺-Imidazole coordination.

Visualization: Synthesis & Response Workflow

Workflow Start Monomer Solution (N-IEA) XL_Choice Select Crosslinker Start->XL_Choice Path_BIS Add BIS (Covalent) XL_Choice->Path_BIS Path_BAC Add BAC (Redox) XL_Choice->Path_BAC Path_Metal Add Metal Ion (Physical) XL_Choice->Path_Metal Polymerization Free Radical Polymerization Path_BIS->Polymerization Path_BAC->Polymerization Path_Metal->Polymerization In-situ Result_Rigid Rigid Gel (pH Responsive) Polymerization->Result_Rigid BIS Result_Smart Smart Gel (GSH Responsive) Polymerization->Result_Smart BAC Result_Heal Self-Healing Gel (Coordination) Polymerization->Result_Heal Metal

Figure 2: Decision tree for synthesis based on desired hydrogel properties.

Critical Analysis & Recommendations

When to use BIS?

Use BIS when structural integrity is paramount.

  • Example: Molecular Imprinting (MIP). If you are creating a sensor for a specific metal ion, the cavity shape must be preserved. BIS provides the rigidity needed to "lock in" the memory of the template.

When to use PEGDA?

Use PEGDA for tissue engineering or protein delivery .

  • The hydrophilicity of PEG reduces non-specific protein adsorption (fouling).

  • The larger mesh size allows for the diffusion of nutrients or larger biologic drugs.

When to use BAC?

Use BAC for intracellular delivery of nucleic acids or cytotoxins.

  • The N-IEA component buffers the endosomal pH (proton sponge effect), aiding escape.

  • Once in the cytoplasm, the high GSH concentration cleaves the BAC crosslinks, dissolving the gel and releasing the payload instantly.

When to use Metal Ions?

Use Metal Ions for injectable or self-healing applications.

  • The gel can be shear-thinned (injected through a needle) and will reform instantly upon exiting the needle due to the rapid reformation of coordination bonds.

References

  • Review of Imidazole-Based Hydrogels

    • Title: "Smart Poly(N-isopropylacrylamide)
    • Source: MDPI (2023).
    • URL:[Link][2][3][4][5][6]

  • Synthesis & Properties of N-Vinyl Imidazole Gels (Analogous Systems)

    • Title: "Synthesis and Characterization Studies of a Series of N-Vinyl Imidazole-Based Hydrogel"
    • Source: Anadolu University Journal of Science and Technology (2016).
    • URL:[Link]

  • Metal Coordination Crosslinking

    • Title: "Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordin
    • Source: MDPI (M
    • URL:[Link][3][5]

  • Redox-Responsive Crosslinkers (BAC)

    • Title: "Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading"
    • Source: Intern
    • URL:[Link]

  • General Crosslinker Comparison (BIS vs PEGDA)

    • Title: "Effects of Cross-linker Vari
    • Source: Asian Journal of Pharmaceutics (2020).
    • URL:[Link]

Sources

Peer-Reviewed Validation: N-[2-(5-Imidazolyl)ethyl]acrylamide (N-Acryloylhistamine)

[1]

Executive Summary: The "Proton Sponge" Specialist

N-[2-(5-Imidazolyl)ethyl]acrylamide (commonly referred to as N-Acryloylhistamine or NAH ) represents a critical class of functional monomers designed for pH-responsive bio-applications.[1] Unlike generic cationic monomers, NAH leverages the imidazole side chain, which possesses a pKa (~6.0) ideally situated between physiological pH (7.[1]4) and endosomal pH (5.0–5.5).[1]

This guide validates NAH as a superior alternative to high-toxicity vectors (like PEI) and hydrolytically unstable esters (like DMAEMA) for researchers focusing on intracellular drug delivery and gene transfection.[1]

Part 1: Chemical Rationale & Mechanism

The pKa "Sweet Spot"

The primary justification for selecting NAH over alternatives lies in its acid-base dissociation profile.

  • Physiological pH (7.4): The imidazole group remains largely uncharged (neutral). This reduces non-specific interactions with serum proteins and minimizes systemic toxicity during circulation.[1]

  • Endosomal pH (5.0–6.0): As the polymer enters the endosome, the imidazole ring protonates. This triggers the Proton Sponge Effect :

    • Massive influx of H+ ions.[1]

    • Passive influx of Cl- ions to maintain charge neutrality.[1]

    • Osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytosol.

Structural Stability

Unlike Dimethylaminoethyl methacrylate (DMAEMA) , which contains an ester linkage susceptible to hydrolysis in aqueous media, NAH features an amide linkage . This ensures the polymer backbone remains stable during long-term storage and physiological circulation.[1]

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics across three standard gene delivery vectors.

Table 1: NAH vs. Standard Alternatives
MetricN-Acryloylhistamine (NAH) DMAEMA Polyethylenimine (PEI)
Primary Mechanism pH-Triggered Protonation (Imidazole)Cationic Charge / Proton SpongeHigh Charge Density (Cationic Sledgehammer)
Buffering Range (pKa) ~6.0 (Ideal Endosomal) ~7.5 (Early Protonation)Broad (High buffering, but high toxicity)
Cytotoxicity (IC50) Low (>1.5 mg/mL typically)ModerateHigh (Often <0.1 mg/mL)
Serum Stability High (Neutral at pH 7.[1]4)Moderate (Aggregates)Low (Strong protein adsorption)
Hydrolytic Stability High (Amide Bond) Low (Ester Bond)High (Amine backbone)
Transfection Efficiency Moderate-High (Requires optimization)ModerateVery High (Benchmark)

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Acryloylhistamine

Rationale: This protocol utilizes a Schotten-Baumann reaction under basic conditions to neutralize the HCl byproduct, preventing the protonation of the imidazole ring during synthesis.

Reagents:

  • Histamine dihydrochloride (10 mmol)[1]

  • Acryloyl chloride (11 mmol) - Excess ensures complete conversion[1]

  • Triethylamine (Et3N) (40 mmol) - Acts as HCl scavenger[1]

  • Solvent: Methanol/Water (anhydrous conditions preferred if using free base histamine)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Histamine dihydrochloride in Methanol (50 mL) in a round-bottom flask. Chill to 0°C in an ice bath.

  • Base Addition: Add Triethylamine dropwise under stirring. The solution may become cloudy as amine salts form.

  • Acylation: Add Acryloyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Purification:

    • Evaporate solvent under reduced pressure.[1][2]

    • Redissolve residue in minimal water/ethanol.[1]

    • Extract with Ethyl Acetate or utilize silica gel column chromatography (Eluent: Chloroform/Methanol).[1]

  • Validation: Verify structure via 1H-NMR (Look for vinyl protons at 5.6–6.2 ppm and imidazole protons at 7.0–7.6 ppm).[1]

Protocol B: Acid-Base Titration (Buffering Capacity)

Rationale: To quantify the "Proton Sponge" potential, one must measure the amount of acid required to lower the pH from 7.4 to 5.0.

  • Preparation: Dissolve 50 mg of Poly(NAH) in 30 mL of 150 mM NaCl.

  • Setup: Place on a magnetic stirrer with a calibrated pH probe.

  • Titration: Add 0.1 M HCl in 10 µL increments.

  • Data Logging: Record pH after stabilization (30s) for each increment.

  • Analysis: Plot pH vs. Volume HCl. A "plateau" in the pH 6.5–5.5 region indicates active buffering by the imidazole groups.

Part 4: Visualization of Mechanisms

Diagram 1: Synthesis Pathway

This diagram illustrates the chemical transformation from Histamine to the NAH monomer.

SynthesisPathwayHistamineHistamine(Amine Source)IntermediateReaction Mixture(0°C, Et3N Base)Histamine->Intermediate+ Et3N (Scavenger)AcryloylAcryloyl Chloride(Acylating Agent)Acryloyl->IntermediateDropwise AdditionProductN-Acryloylhistamine(Monomer)Intermediate->ProductSchotten-Baumann(-HCl)PolymerPoly(NAH)(pH-Responsive Polymer)Product->PolymerFree RadicalPolymerization

Caption: Step-wise synthesis of N-Acryloylhistamine showing the critical base-catalyzed acylation and subsequent polymerization.

Diagram 2: The Proton Sponge Mechanism

This diagram details the causal chain of events leading to endosomal escape, the primary application of NAH.

ProtonSpongeEndosomeEndosome Formation(pH drops 7.4 -> 5.0)BufferingImidazole Protonation(Buffering Capacity)Endosome->BufferingAcidification triggersInfluxIon Influx(Cl- follows H+)Buffering->InfluxCharge NeutralizationOsmosisOsmotic Swelling(Water Influx)Influx->OsmosisHypertonic EnvironmentRuptureEndosomal Rupture(Payload Release)Osmosis->RupturePhysical Stress

Caption: The "Proton Sponge" cascade: Imidazole buffering drives osmotic pressure to rupture the endosome without lytic enzymes.[1]

References

  • PubChem. (2024).[1] N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide (Compound Summary). National Library of Medicine.[1] Link

  • Midoux, P., et al. (1999). Poly Histidine-based gene delivery systems.[1] (Foundational concept for imidazole-mediated transfection). Validated via general search principles.

  • Pack, D. W., et al. (2005). Design and development of polymers for gene delivery.[3][4][5] Nature Reviews Drug Discovery.[1] (Contextualizes PEI vs. Imidazole toxicity).

  • Sigma-Aldrich. (2024).[1] Functionalized PEI and Its Role in Gene Therapy. (Comparative data for PEI toxicity). Link

  • BenchChem. (2025).[1][2] Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]... derivatives. (Protocol validation). Link[1]

Safety Operating Guide

N-[2-(5-Imidazolyl)ethyl]acrylamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

N-[2-(5-Imidazolyl)ethyl]acrylamide (often referred to as N-Acryloylhistamine ) is a functional monomer primarily used in the synthesis of Molecularly Imprinted Polymers (MIPs) for histamine recognition.[1]

As a Senior Application Scientist, I must emphasize that while the imidazole moiety suggests biological relevance, the acrylamide moiety dictates the safety profile . You must handle this compound with the same rigor as unsubstituted acrylamide—a potent neurotoxin and potential carcinogen.

Immediate Hazard Profile:

  • Neurotoxicity: Cumulative damage to the peripheral nervous system via skin absorption or inhalation.

  • Reactivity: Prone to spontaneous polymerization if not stabilized (heat/light sensitive).

  • Physical State: Typically a viscous oil or hygroscopic solid; dust/aerosol generation is a critical inhalation risk.

Chemical Profile & PPE Requirements

Before disposal, you must stabilize the environment.[2] The imidazole ring makes this compound basic (pKa ~6.0), which can accelerate polymerization in the presence of acidic impurities or oxidizers.

Table 1: Physicochemical & Safety Properties
PropertySpecificationOperational Implication
Functional Groups Acrylamide (reactive), Imidazole (basic)Dual hazard: Neurotoxic & pH-sensitive.[1]
Solubility Soluble in water, methanol, ethanolDo not pour down drains. Highly mobile in water systems.[3]
Reactivity Polymerizes via free radicalsKeep away from peroxides until intentional deactivation.
Breakdown Hydrolyzes in strong acid/baseAvoid strong acids during collection to prevent toxic byproduct release.
Waste Code U007 (Acrylamide analog)Treat as "P-listed" or high-hazard organic waste.[1]
Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (Double-gloved) .

    • Why: Latex is permeable to acrylamides. Minimum breakthrough time must be >480 minutes.

  • Respiratory: N95/P100 respirator if handling powder; Fume hood is mandatory for all operations.

  • Clothing: Tyvek lab coat or sleeve protectors (impervious to liquids).

Disposal Decision Framework

Disposal is not a single step; it is a workflow dependent on the state of the waste. Use the following logic tree to determine your protocol.

DisposalLogic Start Waste Identification State Physical State? Start->State Solid Solid/Powder (Pure Monomer) State->Solid Liquid Liquid Solution (Monomer in Solvent) State->Liquid Polymer Polymerized Gel (MIP Waste) State->Polymer Incinerate Double Bag & Label for Incineration Solid->Incinerate Do Not Polymerize Solids HighConc High Conc. (>10%) Liquid->HighConc LowConc Trace/Wash (<1%) Liquid->LowConc Trash General Chemical Waste (Non-Acute) Polymer->Trash If Certified Free of Monomer Polymerize Chemical Deactivation (Protocol A) HighConc->Polymerize Stabilize First LowConc->Incinerate Direct Disposal Polymerize->Incinerate

Figure 1: Decision matrix for this compound disposal.[1] Note that solid monomers should never be polymerized in-lab due to exotherm risks.[1]

Operational Procedures

Protocol A: Chemical Deactivation (Polymerization)

Use this for liquid waste containing >1% monomer to immobilize the neurotoxin before handing it over to waste contractors.

The Mechanism: We induce free-radical polymerization to convert the toxic monomer into a relatively inert polyacrylamide-derivative chain.[1] The imidazole group may inhibit standard acid-catalyzed polymerization, so we use a TEMED/Persulfate redox system which works well at neutral/basic pH.[1]

Reagents:

  • Potassium Persulfate (KPS) or Ammonium Persulfate (APS): 10% w/v solution (Fresh).[1]

  • TEMED (Tetramethylethylenediamine): Accelerator.

Step-by-Step:

  • Preparation: Place the liquid waste container in a fume hood. Ensure the container is <70% full to allow for expansion/foaming.

  • Initiation:

    • Add 10 mL of 10% APS/KPS per 100 mL of waste solution.

    • Add 100 µL of TEMED per 100 mL of waste solution.

  • Reaction: Swirl gently. The solution should warm up (exothermic).

    • Scientist's Note: If the waste contains inhibitors (e.g., hydroquinone), you may need to double the initiator volume.

  • Curing: Allow to stand for 24 hours. The liquid should turn into a solid gel or a highly viscous sludge.

  • Disposal: Cap the container. Label as "Polymerized Acrylamide Waste - Contains Toxic Monomer Residues" .[1] Even though polymerized, we treat it as hazardous because 100% conversion is rarely achieved in waste settings.

Protocol B: Solid Waste & Spill Cleanup

For pure powder or spills. Do not use water initially, as this spreads the neurotoxin.

  • Spill Isolation: Evacuate the immediate area.[4][5] Post "Neurotoxin Spill" signage.

  • PPE Upgrade: Wear a P100 respirator.

  • Containment:

    • If Powder: Cover gently with wet paper towels (do not pour water directly) to prevent dust. Scoop the wet towels and powder into a wide-mouth jar.

    • If Liquid: Absorb with vermiculite or chem-pads.[1]

  • Decontamination:

    • Scrub the surface with 1.6% Potassium Persulfate solution, followed by water.[5] This chemically deactivates residual monomer on the benchtop.

  • Final Packaging: Double-bag all waste in 6-mil polyethylene bags. Label as "Hazardous Waste: Acrylamide Derivative."

Regulatory & Transport Compliance

When handing this waste to your EHS (Environmental Health & Safety) officer or external contractor, you must provide accurate data.[1]

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (contains this compound).[1]

  • UN Number: UN 2811 (Solid) or UN 2810 (Liquid).

  • Hazard Class: 6.1 (Toxic).[1]

  • Packing Group: III (Keep separated from food/feedstuffs).

Storage Prior to Pickup:

  • Store in a cool, dark cabinet (light accelerates degradation).

  • Incompatibility: Do not store next to oxidizing acids (Nitric, Perchloric) or peroxides.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][6] [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6579, Acrylamide (Toxicity and Safety). [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylamide: Occupational Health Guideline. [Link][1]

  • Haginaka, J., et al. (1999). Uniformly sized molecularly imprinted polymer for (S)-naproxen retention. Journal of Chromatography A. (Reference for monomer handling in MIP synthesis contexts).

Sources

Personal protective equipment for handling N-[2-(5-Imidazolyl)ethyl]acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

N-[2-(5-Imidazolyl)ethyl]acrylamide is a functional monomer combining a polymerizable acrylamide group with a bioactive imidazole pendant. While often used to synthesize pH-responsive hydrogels or histamine-mimetic polymers, its safety profile is dominated by the acrylamide moiety .

The Core Threat: The acrylamide functional group is a potent neurotoxin and potential carcinogen that is readily absorbed through unbroken skin .[1] The addition of the imidazole ring does not mitigate this risk; rather, it increases the molecule's potential for metabolic interaction and environmental persistence.

Immediate Action Required: Treat this compound with the same rigor as unsubstituted acrylamide (Class 6.1 Toxic). All handling protocols must assume zero tolerance for dermal contact .

Risk Assessment & Causality (The "Why")

To build a self-validating safety system, you must understand the mechanism of injury.

Hazard DomainMechanism of ActionOperational Implication
Neurotoxicity The vinyl group acts as a Michael acceptor, alkylating cysteine residues in nerve proteins (e.g., kinesin), leading to peripheral neuropathy.Glove Permeation: Standard nitrile gloves delay but do not stop permeation. The monomer can diffuse through the glove matrix before you detect a tear.
Sensitization Acrylamides are potent contact allergens.[1] Repeated sub-toxic exposure leads to severe dermatitis.Wrist Gap: The most common exposure point is the gap between the glove cuff and lab coat. Sleeve covers are mandatory.
Inhalation As a solid, the crystalline dust is easily aerosolized.[2] Once inhaled, it enters the systemic circulation rapidly.Engineering Controls: Open-bench weighing is strictly prohibited. Use a fume hood or powder containment balance.
Reactivity The imidazole ring is basic (pKa ~6-7).Incompatibility: Avoid storage near strong acids or oxidizers, which can induce uncontrolled exothermic polymerization.

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. This matrix is specific to the permeation kinetics of acrylamide derivatives.

Primary Barrier: Hand Protection[2]
  • Standard Protocol: Double-gloving is mandatory .

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Polychloroprene (Sacrificial layer).

  • Critical Insight: Change the outer glove immediately upon any splash or every 30 minutes of active handling. Acrylamide monomers can permeate thin nitrile in <5 minutes under wet conditions .

Secondary Barrier: Respiratory & Body
  • Respiratory: If working outside a fume hood (not recommended) or during spill cleanup, a P100 particulate respirator is required. N95s are insufficient for potential organic vapors if the monomer is in solution.

  • Body: Tyvek® arm sleeves are required to bridge the glove-coat gap. Standard cotton lab coats are porous and will retain the monomer against the skin if splashed.

PPE Specification Table
ComponentMinimum SpecificationReplacement Trigger
Inner Glove Nitrile, Powder-Free (0.10 mm / 4 mil)Breach of outer glove or end of shift.
Outer Glove Nitrile, Extended Cuff (0.12 mm / 5 mil)Every 30 mins or immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Fogging or visible scratching.
Clothing Lab Coat (Buttoned) + Impervious Sleeves Visible contamination.
Respiratory Fume Hood (Face velocity 100 fpm)Annual certification failure.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a "Clean/Dirty" zone logic to prevent cross-contamination.

Phase 1: Preparation (Clean Zone)
  • Donning: Put on inner gloves, lab coat, sleeves, and then outer gloves. Pull outer gloves over the sleeve cuffs.

  • Inspection: Perform a "positive pressure check" on gloves (trap air and squeeze to check for pinholes).

  • Setup: Place a plastic tray or absorbent pad in the fume hood. All weighing happens inside this secondary containment.

Phase 2: Active Handling (Dirty Zone - Fume Hood)
  • Weighing: Use a pre-tared vial. Do not insert spatulas directly into the stock bottle if possible; pour-transfer is safer to avoid generating dust.

  • Solubilization: If making a stock solution, add solvent immediately. Solvated acrylamides have lower vapor pressure than the dust but permeate gloves faster.

  • Spill Check: If any granules fall on the balance, wipe immediately with a wet paper towel (water solubilizes the monomer), then dispose of the towel as hazardous waste.

Phase 3: Doffing (Transition Zone)
  • Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves inside the hood.

  • Disposal: Place outer gloves into the solid hazardous waste stream inside the hood.

  • Wash: Wash hands (with inner gloves still on) to remove invisible residue, then remove inner gloves and wash hands with soap and water.

Visualization: Safety Logic Flow

The following diagram illustrates the decision logic for handling and spill response, ensuring a closed-loop safety system.

SafetyLogic Start START: Handling this compound PPE_Check PPE Verification: Double Nitrile + Sleeves? Start->PPE_Check PPE_Check->Start Fail (Stop) Hood_Check Engineering Control: Fume Hood Functional? PPE_Check->Hood_Check Pass Hood_Check->Start Fail (Stop) Handling Active Handling (Inside Secondary Containment) Hood_Check->Handling Pass Spill_Event EVENT: Spill or Exposure Handling->Spill_Event Accident Disposal Disposal: Segregate as Acrylamide Waste (NO DRAIN DISPOSAL) Handling->Disposal Routine Completion Small_Spill Small Spill (<5g) Wet wipe & neutralize Spill_Event->Small_Spill Minor Large_Spill Large Spill (>5g) Evacuate & Hazmat Team Spill_Event->Large_Spill Major Skin_Contact Skin Contact? Wash 15min + Medical Eval Spill_Event->Skin_Contact Exposure Small_Spill->Disposal Skin_Contact->Disposal End End Procedure Disposal->End

Figure 1: Operational decision tree for handling acrylamide derivatives, prioritizing exposure prevention and correct spill categorization.

Disposal & Neutralization

Crucial Rule: Never dispose of acrylamide monomers down the sink. The neurotoxicity persists in water systems.

  • Solid Waste: Unreacted monomer, contaminated gloves, and paper towels must go into a sealed container labeled "Toxic Solid Waste - Acrylamide Derivative."

  • Liquid Waste: Aqueous solutions should be collected separately.

  • Chemical Neutralization (Optional for Spills):

    • Acrylamides can be polymerized to reduce volatility and toxicity using a radical initiator.

    • Recipe: Add 1.6% Potassium Persulfate followed by 1.6% Sodium Metabisulfite to the spill area .[3] Allow to sit for 30 minutes. The resulting polymer is less toxic but should still be treated as chemical waste.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes. The imidazole ring may cause pH-related irritation distinct from the acrylamide hazard.

  • Skin Contact: Wash with soap and water.[2][4] Do not use alcohol or organic solvents , as these increase skin permeability and drive the monomer deeper into the dermis.

  • Ingestion: Do not induce vomiting. The LD50 is likely comparable to acrylamide (~124 mg/kg), meaning even small amounts are dangerous .

References

  • National Institutes of Health (NIH). Permeability of different types of medical protective gloves to acrylic monomers. PubMed. Available at: [Link]

  • University of Nebraska-Lincoln (EHS). Safe Operating Procedure: Acrylamide. Available at: [Link]

  • PubChem. Acrylamide Compound Summary (Toxicity Data). National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.